Muscarinic receptor affinity of rac-5-Isopropylcarbonyloxymethyl Tolterodine
Muscarinic Receptor Affinity of rac-5-Isopropylcarbonyloxymethyl Tolterodine: A Structural and Pharmacological Analysis Executive Summary rac-5-Isopropylcarbonyloxymethyl Tolterodine (often identified as a process-relate...
Author: BenchChem Technical Support Team. Date: February 2026
Muscarinic Receptor Affinity of rac-5-Isopropylcarbonyloxymethyl Tolterodine: A Structural and Pharmacological Analysis
Executive Summary
rac-5-Isopropylcarbonyloxymethyl Tolterodine (often identified as a process-related impurity or degradation product in the synthesis of Fesoterodine) represents a critical structural analog in the antimuscarinic class.[1] Unlike Fesoterodine, which is a phenolic ester prodrug with negligible intrinsic activity, this compound is a benzylic ester retaining the free phenolic hydroxyl group—a pharmacophore essential for high-affinity binding to muscarinic acetylcholine receptors (mAChRs).[1]
This technical guide provides a comprehensive analysis of its structural pharmacology, theoretical affinity profile, and the rigorous experimental protocols required to quantify its
across human muscarinic subtypes (hM1–hM5).[1] It is designed for researchers conducting impurity qualification (ICH Q3A/B) and structure-activity relationship (SAR) studies.[1]
Chemical Architecture & Structural Pharmacology
To understand the affinity of rac-5-Isopropylcarbonyloxymethyl Tolterodine, one must analyze its structural relationship to the parent drug (Tolterodine), the active metabolite (5-HMT), and the prodrug (Fesoterodine).[1]
Structural Comparison
Compound
Chemical Feature
Key Pharmacophore Status
Predicted Intrinsic Affinity
Tolterodine
2-hydroxy-5-methylphenyl
Free Phenol (Active)
High ( ~ 1–3 nM)
5-HMT
2-hydroxy-5-hydroxymethylphenyl
Free Phenol + Alcohol (Active)
High ( ~ 1–3 nM)
Fesoterodine
Phenolic Ester (Isobutyryl)
Masked Phenol (Inactive Prodrug)
Low / Negligible
Target Analyte
Benzylic Ester (Isobutyryl)
Free Phenol (Potentially Active)
Moderate to High
Key Insight: The "Target Analyte" (rac-5-Isopropylcarbonyloxymethyl Tolterodine) differs from Fesoterodine by the position of the ester.[1]
Fesoterodine: Esterification of the phenolic oxygen abolishes H-bond donor capability, drastically reducing receptor affinity.[1]
Target Analyte: Esterification of the benzylic hydroxyl (on the 5-methyl group) leaves the phenolic hydroxyl intact.[1]
The "Free Phenol" Hypothesis
The tertiary amine and the phenolic hydroxyl group are the primary binding determinants for Tolterodine derivatives in the orthosteric binding pocket of mAChRs (specifically Asp105 and Tyr series in M3).[1]
Hypothesis: Since rac-5-Isopropylcarbonyloxymethyl Tolterodine retains the free phenol, it is expected to exhibit significant intrinsic affinity, unlike Fesoterodine.[1]
Steric Modulation: The bulky isobutyryl group at the 5-position may introduce steric clashes within the receptor pocket, potentially reducing affinity compared to 5-HMT, but likely not abolishing it.[1]
Stereochemical Impact (The "rac-" Factor)
The prefix "rac-" indicates a racemic mixture (50:50 R/S).[1]
Eutomer: (R)-isomer (consistent with Tolterodine).[1][2]
will be an average, dominated by the (R)-isomer but numerically higher (lower apparent affinity) than the pure (R)-enantiomer.[1]
Visualization of Structural Relationships
The following diagram illustrates the structural divergence and metabolic relationships.
Figure 1: Structural relationship between Tolterodine, its active metabolite (5-HMT), Fesoterodine, and the target impurity. Note the distinct ester positions.[1]
Experimental Protocol: Radioligand Binding Assay
To empirically determine the affinity (
) of rac-5-Isopropylcarbonyloxymethyl Tolterodine, a competitive radioligand binding assay is the gold standard.[1] This protocol ensures robust, reproducible data.[1]
Materials & Reagents
Receptor Source: CHO-K1 cell membranes stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.[1]
Radioligand:
-N-Methylscopolamine (-NMS) or -Quinuclidinyl Benzilate (-QNB).[1]
Note:
-NMS is hydrophilic and preferred for cell surface receptors; -QNB is lipophilic.[1]
Where is the radioligand concentration and is its dissociation constant.[1]
Diagrammatic Workflow
Figure 2: Standardized Radioligand Binding Assay Workflow for Affinity Determination.
Interpretation & Implications
Expected Results
Based on SAR principles:
Affinity Range: The
is expected to be in the low nanomolar range (10–100 nM) .[1] It will likely be less potent than 5-HMT (2 nM) due to the steric bulk of the isobutyryl group and the dilution effect of the racemate, but significantly more potent than Fesoterodine (>1000 nM).[1]
Selectivity: Like Tolterodine, it is expected to be relatively non-selective across M1–M5 subtypes, with a slight preference for M3 (bladder).[1]
Impurity Qualification
If this compound is identified as an impurity >0.1% in a drug substance:
High Affinity: If
is comparable to the parent drug, it contributes to the therapeutic effect and potential anticholinergic side effects (dry mouth, constipation).[1] It must be controlled tightly.
Prodrug Behavior: In vivo, esterases may hydrolyze the benzylic ester, converting it back to 5-HMT.[1] Thus, even if in vitro affinity is moderate, its in vivo potency could match 5-HMT.[1]
References
Pfizer Inc. (2008).[1] Toviaz (Fesoterodine Fumarate) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]
Nilvebrant, L. (2002).[1] Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists.[1][2][3][4][5][6] Pharmacology & Toxicology. [Link]
Malhotra, B., et al. (2009).[1] The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT). Current Medicinal Chemistry. [Link]
European Medicines Agency (EMA). (2006).[1] ICH Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
Application Note: A Robust LC-MS/MS Protocol for the Detection and Characterization of Tolterodine Impurities
Abstract This application note presents a detailed, validated, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the identification and quantification of process-related and degr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, validated, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the identification and quantification of process-related and degradation impurities in Tolterodine drug substances and products. Adherence to stringent regulatory standards for pharmaceutical quality and safety necessitates a robust analytical method for impurity profiling.[1][2] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive workflow from sample preparation to data analysis. The methodology is grounded in established analytical principles and aligns with the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) and Q3B(R2), which mandate the reporting, identification, and toxicological qualification of impurities.[1][3]
Introduction: The Rationale for Impurity Profiling of Tolterodine
Tolterodine, an antimuscarinic agent, is widely used for the treatment of overactive bladder.[4][5] During its synthesis, formulation, and storage, various impurities can emerge. These may include starting materials, by-products, intermediates, and degradation products.[1][6] Even at trace levels, these impurities can impact the efficacy and safety of the final drug product.[2] Regulatory bodies worldwide, therefore, require rigorous characterization and control of any impurity present at levels of 0.10% or higher.[6]
The primary metabolic pathways for Tolterodine involve oxidation, including hydroxylation to form the active metabolite 5-hydroxymethyl tolterodine (5-HM-TTD), and N-dealkylation.[4] Forced degradation studies have also identified impurities such as 2-(3-amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl tolterodine) and 6-methyl-4-phenylchroman-2-ol under various stress conditions.[5][7]
LC-MS/MS stands as a powerful analytical tool for this purpose due to its exceptional sensitivity and selectivity, allowing for the detection and structural elucidation of impurities even when co-eluting with the main API or other components. This protocol leverages these capabilities to provide a reliable method for ensuring the quality and safety of Tolterodine.
Experimental Workflow Overview
The following diagram outlines the complete workflow for the analysis of Tolterodine impurities, from sample receipt to final data reporting. This systematic approach ensures reproducibility and data integrity.
Caption: Overall experimental workflow for Tolterodine impurity analysis.
Materials and Methods
Reagents and Materials
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
Reference Standards: Tolterodine Tartrate, and any known impurity standards (e.g., 5-hydroxymethyl tolterodine, des-N,N-diisopropyl tolterodine).[8][9]
Filters: 0.22 µm PVDF or Nylon syringe filters.
Standard and Sample Preparation
Rationale: The goal of sample preparation is to completely dissolve the drug substance/product and dilute it to a concentration suitable for LC-MS/MS analysis, while minimizing matrix effects. The chosen diluent (Acetonitrile/Water) is compatible with the mobile phase to ensure good peak shape. Sonication is employed to ensure complete dissolution of the active ingredient from the tablet matrix.[10]
3.2.1. Standard Stock Solution (1000 µg/mL)
Accurately weigh approximately 10 mg of Tolterodine Tartrate reference standard into a 10 mL volumetric flask.
Add approximately 7 mL of diluent (50:50 Acetonitrile:Water, v/v).
Sonicate for 10 minutes to dissolve completely.
Allow the solution to return to room temperature and dilute to the mark with the diluent.
3.2.2. Working Standard Solution (1 µg/mL)
Perform serial dilutions of the Standard Stock Solution to achieve a final concentration of 1 µg/mL. This concentration is suitable for assessing low-level impurities relative to the main peak.
3.2.3. Sample Preparation (from Tablets)
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[11]
Accurately weigh a portion of the powder equivalent to 25 mg of Tolterodine Tartrate and transfer to a 50 mL volumetric flask.
Add approximately 35 mL of diluent and sonicate for 20 minutes to ensure complete extraction.
Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a nominal concentration of 500 µg/mL.
Centrifuge a portion of this solution at 3000 rpm for 10 minutes.[10]
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
Rationale: A gradient elution is chosen to effectively separate impurities with a wide range of polarities from the highly concentrated Tolterodine peak. A C18 column is a standard choice for reverse-phase chromatography of moderately polar compounds like Tolterodine. The mobile phase additives (formic acid or ammonium acetate) are volatile and serve to improve peak shape and enhance ionization efficiency in the ESI source.[12][13] Positive electrospray ionization (ESI+) is selected because Tolterodine and its related impurities contain basic nitrogen atoms that are readily protonated.[12][14][15]
Table 1: Liquid Chromatography Parameters
Parameter
Condition
LC System
UPLC/High-Performance LC System
Column
Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm (or equivalent)[10]
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient Elution
0-1 min (5% B), 1-15 min (5-95% B), 15-18 min (95% B), 18.1-20 min (5% B)
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Run Time
20 min
Table 2: Mass Spectrometry Parameters
Parameter
Condition
Mass Spectrometer
Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Temp.
400 °C
Gas Flow
Instrument Dependent (Optimize for best signal)
Acquisition Mode
Multiple Reaction Monitoring (MRM) for known impurities; Full Scan (m/z 100-600) for unknown screening
MRM Transitions for Known Analytes
Rationale: MRM is used for its high sensitivity and specificity in quantifying known compounds. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. These transitions are highly specific to the target molecule.
Table 3: MRM Transitions and Collision Energies
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Tolterodine
326.1
147.1
25
5-Hydroxymethyl Tolterodine
342.2
223.1
22
des-N,N-diisopropyl Tolterodine
242.2
121.1
30
Internal Standard (Optional)
Tolterodine-d6
332.3
153.1
(Note: Collision energies should be optimized for the specific instrument used. Data derived from published literature.)[5][12][14][15]
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, the method must be validated according to ICH Q2(R1) guidelines. This establishes the trustworthiness and reliability of the results.
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo (tablet excipients) and showing no interfering peaks at the retention times of Tolterodine and its impurities. Forced degradation studies (acid, base, oxidation, thermal, photolytic) should also be performed to demonstrate separation from degradation products.[5]
Linearity: Assessed over a range of concentrations (e.g., from the Limit of Quantification to 150% of the specification limit for each impurity). A correlation coefficient (r²) of >0.99 is expected.[10]
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. Essential for ensuring compliance with reporting thresholds (e.g., 0.05%).
Accuracy: Determined by performing recovery studies on samples spiked with known amounts of impurities. Recoveries should typically be within 98.0-102.0%.
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should not exceed a predefined limit, often <2.0% for the main analyte and <10% for impurities at the specification limit.[14]
Identifying Unknown Impurities
While MRM is excellent for known impurities, a key aspect of impurity profiling is the detection of novel or unexpected species.
Caption: Logical workflow for the identification of unknown impurities.
Initial Screening: Analyze the sample using a full scan mode on a high-resolution mass spectrometer (HRMS) like a Q-TOF. This provides the accurate mass of any detected impurity.
Elemental Formula Generation: Use the accurate mass data to generate a list of possible elemental compositions.
MS/MS Fragmentation: Perform a product ion scan on the impurity's precursor ion. The resulting fragmentation pattern provides crucial structural information. By comparing the fragments to those of the parent drug, one can often identify the modified part of the molecule (e.g., the loss of isopropyl groups in des-N,N-diisopropyl tolterodine).[5]
Structure Elucidation: Combine all data (elemental composition, fragmentation pattern, knowledge of synthesis pathways) to propose a chemical structure for the unknown impurity.[7]
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the detection, quantification, and characterization of impurities in Tolterodine. The methodology is sensitive, specific, and aligned with the stringent requirements of regulatory agencies. By explaining the causality behind experimental choices and incorporating principles of method validation, this guide serves as a trustworthy resource for scientists ensuring the quality and safety of pharmaceutical products.
References
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814.
S. Ashraful Islam, et al. (n.d.). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form.
Kondreddy, R., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(6), 423-431.
Kondreddy, R., et al. (2013). A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. PubMed, 3(6), 423-431.
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
Ibrahim, M. A. (n.d.). Molecular Modelling Analysis of the Metabolism of Tolterodine. Science Alert.
Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
Rao, N., & Gautham, K. (n.d.). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis.
Sreenivasa Rao, B., et al. (n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library.
Sreenivasa Rao, B., et al. (2014). A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. Scientia Pharmaceutica, 82(2), 283-299.
Kondreddy, R., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate.
Ganesh, M., et al. (2014). Determination of Tolterodine tartrate in bulk and formulation by extractive colorimetric method using Tropaeolin OOO-1. Tropical Journal of Pharmaceutical Research, 13(10), 1667-1672.
European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products.
Niranjan, M. S., et al. (2010). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. Semantic Scholar.
Reddy, G. S., et al. (2014). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 82(4), 759-775.
Satyanarayana, L., et al. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research, 4(1), 364-372.
SynThink. (n.d.). Tolterodine EP Impurities & USP Related Compounds.
Application Note: Bioanalytical Validation and PK Assessment Using Deuterated rac-5-Isopropylcarbonyloxymethyl Tolterodine
Executive Summary This application note details the protocol for utilizing Deuterated rac-5-Isopropylcarbonyloxymethyl Tolterodine (henceforth referred to as Fesoterodine-d7 ) as an Internal Standard (IS) in Pharmacokine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for utilizing Deuterated rac-5-Isopropylcarbonyloxymethyl Tolterodine (henceforth referred to as Fesoterodine-d7 ) as an Internal Standard (IS) in Pharmacokinetic (PK) studies.
Fesoterodine is a prodrug that is rapidly hydrolyzed by non-specific esterases into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .[1][2][3] Because this hydrolysis occurs extensively in vivo and can continue ex vivo (in the collection tube), standard PK protocols often fail to capture the parent drug profile accurately.
This guide focuses on the stabilization and quantification of the prodrug using its specific deuterated analog (Fesoterodine-d7) to support mechanistic absorption studies, bioequivalence testing, and formulation stability assessments.
Technical Background & Mechanism
The Challenge of Prodrug Instability
Fesoterodine is chemically designed to improve oral bioavailability compared to Tolterodine. However, its ester linkage makes it highly susceptible to plasma esterases. In typical clinical PK data, Fesoterodine is often reported as "undetectable" because it converts to 5-HMT before the first sampling point or degrades during sample processing.
To successfully utilize rac-5-Isopropylcarbonyloxymethyl Tolterodine-d7 in a PK study, researchers must arrest this conversion immediately upon blood collection.
Metabolic Pathway & IS Selection
The following diagram illustrates the metabolic fate of the analyte and the specific role of the deuterated IS.
Caption: Metabolic hydrolysis of Fesoterodine to 5-HMT.[1][2][4][5] The d7-IS tracks the parent compound's behavior.
Stabilizer (CRITICAL): 1M Hydrochloric Acid (HCl) or Dichlorvos (esterase inhibitor). Note: Acidification is generally preferred for LC-MS compatibility.
Sample Collection & Stabilization (The "Zero-Hour" Rule)
Trustworthiness Factor: Failure to stabilize samples results in a false "zero" concentration for the parent drug.
Preparation: Pre-fill collection tubes with 10 µL of 1M HCl per 1 mL of blood expected.
Collection: Draw blood directly into the acidified tubes.
Mixing: Invert gently 5 times immediately. Do not vortex vigorously (hemolysis risk).
Centrifugation: Centrifuge at 4°C, 3000 x g for 10 minutes within 15 minutes of collection.
Harvest: Transfer plasma to cryovials and freeze immediately at -80°C.
Sample Extraction Workflow
We utilize a Liquid-Liquid Extraction (LLE) to minimize matrix effects, corrected by the deuterated IS.
Caption: LLE workflow optimized for recovery of the lipophilic prodrug and its d7-IS.
Bioanalytical Method (LC-MS/MS)[4][6][7][8][9]
Chromatographic Conditions
Instrument: UHPLC coupled to Triple Quadrupole MS.
Column: C18 Reverse Phase (e.g., Kromasil C18 or equivalent), 100 x 4.6 mm, 5 µm.
Operate in Positive ESI mode. The deuterated IS (d7) has a mass shift of +7 Da relative to the parent.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Fesoterodine
412.3 [M+H]+
223.1
30
22
Fesoterodine-d7 (IS)
419.3 [M+H]+
230.1
30
22
5-HMT (Metabolite)
326.2 [M+H]+
147.1
25
20
Note: The transition 412 -> 223 corresponds to the cleavage of the ester bond and loss of the diisopropylamine moiety.
Data Interpretation & PK Analysis
When analyzing data using rac-5-Isopropylcarbonyloxymethyl Tolterodine-d7 , researchers must account for the following:
Racemic vs. Enantiomeric: Fesoterodine is the (R)-enantiomer.[9] The IS is racemic. In achiral chromatography (described above), they co-elute. This is acceptable for IS use.[10] If using chiral chromatography, ensure the IS peak used for integration corresponds to the (R)-isomer retention time.
Back-Conversion: Ensure no hydrolysis occurs during the evaporation step (Step 6 in workflow). Keep temperature <40°C.
Matrix Effect Calculation:
The d7-IS should exhibit a Matrix Effect within ±15% of the analyte.
Summary of Expected PK Parameters (Human)
Prodrug (Fesoterodine):
0.5 - 1.0 h. is often low (< 5 ng/mL) even with stabilization.
Parekh, J. M., et al. (2013). "Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS." Journal of Chromatography B, 913, 1-11.[4][12]
European Medicines Agency (EMA). (2007). "Toviaz (Fesoterodine) Assessment Report." Committee for Medicinal Products for Human Use (CHMP).
U.S. Food and Drug Administration (FDA). (2008). "Toviaz (fesoterodine fumarate) Prescribing Information."
Malhotra, B., et al. (2009). "Pharmacokinetics of fesoterodine in healthy subjects and patients with overactive bladder." International Journal of Clinical Pharmacology and Therapeutics, 47(10), 615.
Application Notes and Protocols for Cell-Based Assays of Muscarinic Antagonist Activity
Introduction: The Significance of Muscarinic Antagonists Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotrans...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Muscarinic Antagonists
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine (ACh) throughout the central and peripheral nervous systems.[1][2] These receptors are integral to a wide array of physiological functions, including the regulation of heart rate, smooth muscle contraction, glandular secretions, and cognitive processes.[3][4] Consequently, they are significant targets for therapeutic intervention in a variety of disease states. Muscarinic antagonists, by competitively blocking the binding of ACh to these receptors, have found clinical application in the treatment of conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and bradycardia.[1][5] The development of novel muscarinic antagonists with improved subtype selectivity and favorable pharmacokinetic profiles is an active area of drug discovery.
This guide provides a comprehensive overview of the principles and methodologies for characterizing the activity of muscarinic antagonists using cell-based assays. We will delve into the intricacies of assay selection, experimental design, and data interpretation, equipping researchers with the knowledge to generate robust and reproducible results.
Understanding Muscarinic Receptor Signaling
Mammals express five distinct subtypes of muscarinic receptors (M1-M5), which are broadly categorized into two major signaling pathways based on their preferential G protein coupling.[1]
Gq/11-Coupled Receptors (M1, M3, M5): Upon agonist binding, these receptors activate the Gq/11 family of G proteins, which in turn stimulates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Gi/o-Coupled Receptors (M2, M4): These receptors couple to the Gi/o family of G proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of Gi/o proteins can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).[1]
This differential coupling provides the foundation for designing specific cell-based assays to interrogate the activity of muscarinic antagonists at each receptor subtype.
Signaling Pathways Overview
Caption: Muscarinic receptor signaling pathways.
Choosing the Right Assay
The selection of an appropriate cell-based assay is contingent upon the muscarinic receptor subtype of interest and the desired experimental throughput. The following table provides a summary of common assay formats and their applicability.
Assay Type
Principle
Target Receptors
Throughput
Advantages
Disadvantages
Calcium Flux
Measures changes in intracellular Ca²⁺ concentration.
Transient signal, potential for false positives from fluorescent compounds.[7]
IP-One HTRF®
Measures the accumulation of inositol monophosphate (IP1).
M1, M3, M5 (Gq-coupled)
High
Stable endpoint, less prone to interference than calcium assays.[8]
Indirect measurement of IP3, requires specific reagents.
cAMP
Measures changes in intracellular cAMP levels.
M2, M4 (Gi-coupled)
High
Direct measure of Gi signaling, multiple detection formats available.
Requires stimulation with forskolin to measure inhibition.[9]
Reporter Gene
Measures the expression of a reporter gene (e.g., luciferase) linked to a specific response element.
All subtypes
Medium to High
High sensitivity, can be tailored to specific pathways (e.g., NFAT for Gq).[10]
Indirect and delayed readout, requires genetic modification of cells.
β-Arrestin Recruitment
Measures the interaction of β-arrestin with the activated receptor.
All subtypes
High
G protein-independent readout, universal for GPCRs.[11]
May not reflect the complete pharmacological profile of a compound.
Protocols for Muscarinic Antagonist Assays
The following sections provide detailed protocols for commonly employed cell-based assays for the characterization of muscarinic antagonists.
Cell Line Selection and Culture
The choice of cell line is critical for the success of any cell-based assay. Recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, stably expressing a single human muscarinic receptor subtype are widely used and commercially available.[12][13] These cell lines provide a robust and reproducible system for pharmacological studies. It is essential to maintain a consistent cell culture practice, including monitoring passage number and ensuring the absence of mycoplasma contamination, to minimize experimental variability.[14][15]
General Cell Culture Protocol:
Culture cells in the recommended growth medium supplemented with the appropriate antibiotics for maintaining stable receptor expression.
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Subculture cells every 2-3 days to maintain them in the exponential growth phase.
For assays, harvest cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.
Assays for Gq-Coupled Receptors (M1, M3, M5)
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.[16] Antagonists are identified by their ability to inhibit the agonist-induced calcium response.
Principle:
Cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, IP3 is generated, leading to the release of calcium from intracellular stores. The binding of calcium to the dye results in an increase in fluorescence intensity, which is measured in real-time using a fluorescence plate reader, such as a FLIPR® (Fluorescence Imaging Plate Reader).[6]
Caption: Calcium flux assay workflow.
Detailed Protocol:
Cell Plating:
Harvest cells and resuspend in assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
Seed 10,000-20,000 cells per well in a 384-well black-walled, clear-bottom microplate.
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
Dye Loading:
Prepare the calcium-sensitive dye solution (e.g., Fluo-8) in assay buffer containing probenecid (to prevent dye leakage).
Aspirate the cell culture medium and add 20 µL of the dye solution to each well.
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
Compound Addition and Measurement:
Prepare serial dilutions of the antagonist compounds and the reference agonist (e.g., acetylcholine or carbachol).
Place the cell plate into the fluorescence plate reader.
Add 10 µL of the antagonist solution to the wells and incubate for 15-30 minutes.
Initiate fluorescence reading and add 10 µL of the agonist solution (at a concentration that elicits ~80% of the maximal response, EC80) to the wells.
Measure the fluorescence intensity kinetically for 60-120 seconds.
Data Analysis:
The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. The data are normalized to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition). The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic equation.
IP-One HTRF® Assay
This assay provides an alternative to calcium flux for monitoring Gq-coupled receptor activation by measuring the accumulation of a stable downstream metabolite of IP3, inositol monophosphate (IP1).[17][18]
Principle:
The IP-One HTRF® assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[8] In the presence of lithium chloride (LiCl), which blocks the degradation of IP1, the intracellular accumulation of IP1 is proportional to the activation of the Gq pathway.[18] The assay uses an anti-IP1 antibody labeled with a europium cryptate donor and an IP1 analog labeled with a d2 acceptor. IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody, leading to a decrease in the FRET signal.[7][19]
Detailed Protocol:
Cell Plating:
Harvest and resuspend cells in a stimulation buffer provided with the assay kit.
Plate 15,000-40,000 cells per well in a 384-well low-volume white microplate.
Compound Addition and Stimulation:
Prepare serial dilutions of the antagonist compounds and the reference agonist.
Add the antagonist solution to the wells.
Add the agonist solution (at its EC80 concentration) to the wells.
Incubate the plate at 37°C for 60 minutes.
Detection:
Add the IP1-d2 and anti-IP1-cryptate reagents to all wells.
Incubate the plate at room temperature for 60 minutes in the dark.
Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm.
Data Analysis:
The HTRF® ratio (665 nm/620 nm) is inversely proportional to the amount of IP1 produced. The antagonist activity is determined by the increase in the HTRF® ratio in the presence of the agonist. The IC50 is calculated from the concentration-response curve.
Assays for Gi-Coupled Receptors (M2, M4)
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation.[20]
Principle:
Caption: cAMP assay workflow for Gi antagonists.
Detailed Protocol (using HTRF® detection):
Cell Plating:
Harvest and resuspend cells in stimulation buffer.
Plate 5,000-10,000 cells per well in a 384-well low-volume white microplate.
Compound Addition and Stimulation:
Prepare serial dilutions of the antagonist compounds, the reference agonist, and forskolin.
Add the antagonist solution to the wells.
Add a mixture of the agonist (at its EC80 concentration) and forskolin (at a concentration that gives a robust signal).
Incubate the plate at room temperature for 30 minutes.
Detection:
Add the cAMP-d2 and anti-cAMP-cryptate reagents to all wells.
Incubate the plate at room temperature for 60 minutes in the dark.
Read the plate on an HTRF®-compatible plate reader.
Data Analysis:
The HTRF® ratio is inversely proportional to the cAMP concentration. Antagonist activity is observed as an increase in the HTRF® ratio in the presence of the agonist and forskolin. The IC50 is determined from the concentration-response curve.
Universal Assays Applicable to All Muscarinic Subtypes
Reporter Gene Assay
Reporter gene assays provide a versatile platform for measuring GPCR activation by linking receptor signaling to the expression of a readily detectable protein, such as luciferase or β-galactosidase.[22]
Principle:
Cells are co-transfected with a plasmid encoding the muscarinic receptor of interest and a reporter plasmid containing a response element that is activated by a downstream signaling molecule. For Gq-coupled receptors, a common response element is the Nuclear Factor of Activated T-cells (NFAT), which is activated by calcium signaling.[23] For Gi-coupled receptors, the cAMP response element (CRE) can be used, where a decrease in cAMP leads to reduced reporter gene expression. Antagonists are identified by their ability to block the agonist-induced change in reporter gene expression.
Detailed Protocol (NFAT-Luciferase for Gq):
Cell Transfection and Plating:
Co-transfect HEK293 cells with the muscarinic receptor expression plasmid and the NFAT-luciferase reporter plasmid.
Plate the transfected cells in a 96-well or 384-well white microplate and incubate for 24 hours.
Compound Addition and Stimulation:
Prepare serial dilutions of the antagonist and agonist compounds.
Add the antagonist solution to the wells and incubate for 30 minutes.
Add the agonist solution (at its EC80 concentration) and incubate for 6-8 hours at 37°C.
Detection:
Add a luciferase substrate solution (e.g., ONE-Glo™) to each well.
Incubate for 10 minutes at room temperature.
Measure luminescence using a plate luminometer.
Data Analysis:
Antagonist activity is measured as a decrease in the agonist-induced luminescence signal. The IC50 is calculated from the concentration-response curve.
Troubleshooting Common Issues in Cell-Based Assays
Issue
Potential Cause(s)
Suggested Solution(s)
High Well-to-Well Variability
Inconsistent cell seeding, edge effects, improper mixing of reagents.
Use an automated cell counter for accurate seeding, avoid using the outer wells of the plate, ensure thorough but gentle mixing.
Verify receptor expression (e.g., by Western blot or qPCR), ensure cells are in the logarithmic growth phase, optimize cell number, agonist concentration, and incubation times.
False Positives/Negatives
Compound fluorescence or quenching, cytotoxicity.
Test compounds for autofluorescence in a cell-free system, perform a cell viability assay in parallel to identify cytotoxic compounds.
Assay Drift
Temperature or time-dependent changes in cell response or reagent stability.
Equilibrate all reagents and plates to the assay temperature, process plates in a consistent and timely manner.
Conclusion
The selection and implementation of appropriate cell-based assays are fundamental to the successful identification and characterization of novel muscarinic receptor antagonists. A thorough understanding of the underlying signaling pathways and the principles of each assay format is crucial for generating high-quality, reproducible data. The protocols and troubleshooting guidance provided in this application note serve as a comprehensive resource for researchers in the field of muscarinic receptor pharmacology and drug discovery.
References
High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Discovery World. [Link]
Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]
Nathanson, N. M. (2000). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 97(12), 6245–6247. [Link]
Giglitto, D., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 325(5), F649–F660. [Link]
HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices. [Link]
Pharmacology of Atropine ; Mechanism of action, functions and EFfects. (2024). YouTube. [Link]
Using IP-One HTRF® Assay to Identify Low Affinity Compounds. (2015). News-Medical.net. [Link]
What is the mechanism of Atropine Sulfate? (2024). Patsnap Synapse. [Link]
HTRF IP-One assay used for functional screening. BMG LABTECH. [Link]
Mullaney, I., et al. (1993). The human muscarinic M1 acetylcholine receptor, when express in CHO cells, activates and downregulates both Gq alpha and G11 alpha equally and non-selectively. FEBS Letters, 324(2), 241–245. [Link]
Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1279–1288. [Link]
Giglitto, D., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology. Renal Physiology, 325(5), F649–F660. [Link]
Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 2(1), 39–49. [Link]
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI Bookshelf. [Link]
Green Fluorescent M1 Muscarinic Acetylcholine Receptor Cell Line. Innoprot. [Link]
Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Frontiers in Pharmacology, 13, 820697. [Link]
M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist Arrestin LeadHunter Assay. Eurofins Discovery. [Link]
Cell-based Assays for GPCR Activity. (2013). Biocompare. [Link]
Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. [Link]
Du, N., et al. (2012). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. Analytical Chemistry, 84(18), 7968–7975. [Link]
Azimzadeh, P., et al. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89–99. [Link]
Protocol for Isolating Fesoterodine Synthesis Impurities
Executive Summary Fesoterodine fumarate is a prodrug designed to treat overactive bladder (OAB).[1] Upon administration, it is rapidly hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fesoterodine fumarate is a prodrug designed to treat overactive bladder (OAB).[1] Upon administration, it is rapidly hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Due to the lability of the phenolic ester bond, Fesoterodine is prone to specific degradation pathways—primarily hydrolysis and oxidation—during synthesis and storage.
This protocol details the isolation of critical impurities, specifically the Diester Dimer and the Hydrolysis degradant (5-HMT) , which are common in scale-up synthesis. We utilize a self-validating Preparative HPLC workflow that transitions seamlessly from analytical profiling to gram-scale isolation, ensuring compliance with ICH Q3A(R2) and Q3B(R2) guidelines.
Impurity Landscape & Synthesis Pathway
Understanding the origin of impurities is the first step in successful isolation. Fesoterodine is synthesized via the esterification of 5-HMT with isobutyryl chloride.
Common Impurities
Impurity Code
Common Name
Origin
Relative Retention Time (RRT)*
Impurity A
5-HMT (Active Metabolite)
Hydrolysis / Unreacted Intermediate
~0.45
Impurity B
Fesoterodine Diester Dimer
Process (Over-acylation)
~1.37
Impurity C
S-Enantiomer
Starting Material impurity
~0.85
Impurity D
N-Oxide
Oxidative Degradation
~0.30
*RRT values are approximate based on the C18/TFA method described below.
Synthesis & Impurity Origin Map
The following diagram illustrates the synthesis pathway and the specific points where impurities diverge from the main reaction.
Figure 1: Mechanistic pathway of Fesoterodine synthesis showing the divergence of critical impurities A (Hydrolysis) and B (Dimer).
Analytical Method (Prerequisite)
Before attempting isolation, the impurity profile must be resolved analytically. The lability of the ester bond requires acidic conditions to prevent on-column hydrolysis.
Method ID: AM-FESO-05
System: UHPLC with PDA Detector
Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1][2]
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.[1][3]
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: 220 nm.
Gradient Profile:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
15.0
40
60
25.0
20
80
| 30.0 | 70 | 30 |
Self-Validation Check: Inject a standard of Fesoterodine.[1][4] The main peak should elute at ~17-18 minutes. Impurity B (Dimer) will elute significantly later (RRT ~1.37) due to increased lipophilicity.
Isolation Protocol (Preparative HPLC)
Objective: Isolate "Impurity B" (Diester Dimer) for structural elucidation.
Scale-Up Strategy
Direct geometric scaling is applied from the analytical (4.6 mm ID) to the preparative (50 mm ID) column.
Load Factor: 118x (Area ratio of 50mm vs 4.6mm columns).
Flow Rate: Scaled from 1.0 mL/min to ~80-100 mL/min.
Preparative System Setup
Instrument: Preparative HPLC system with binary gradient pump and fraction collector.
Column: YMC-Pack ODS-A (250 mm × 50 mm, 12 µm).[3][5][6]
Mobile Phase:
A: 0.1% TFA in Water (Increased acid slightly to maintain suppression at high concentration).
Subject crude Fesoterodine to "forced degradation" or select a mother liquor batch known to contain >1.0% of Impurity B.
Dissolve 500 mg of the enriched sample in 5 mL of 50:50 ACN:Water .
Critical Note: Do not use pure methanol as diluent; it can induce transesterification of the Fesoterodine ester.
Step 2: Gradient Optimization
Run a "scout" gradient on the prep column:
0-10 min: 30% B (Equilibration)
10-40 min: 30% -> 85% B (Linear Gradient)
Logic: A shallower gradient than the analytical method is used to maximize resolution between the main API peak and the lipophilic dimer.
Step 3: Fraction Collection
Set UV trigger threshold to 50 mAU at 220 nm.
Collect the peak eluting at ~32-35 minutes (Impurity B).
Immediate Action: Neutralize fractions immediately if they are to be stored for >24 hours, as high TFA concentration can hydrolyze the impurity back to 5-HMT.
Step 4: Recovery (Lyophilization)
Pool fractions containing the single impurity.
Rotary evaporate at < 40°C to remove Acetonitrile.
Freeze the remaining aqueous layer (containing TFA salts) and lyophilize.
Why? Heat drying will degrade the ester. Lyophilization preserves the structural integrity.
Isolation Workflow Diagram
Figure 2: Operational workflow for the isolation of Fesoterodine Impurity B, including the critical QC feedback loop.
Characterization & Identification
Once isolated, the impurity must be characterized to confirm its identity.[3][6]
Mass Spectrometry (LC-ESI-MS)
Fesoterodine [M+H]+: m/z 412.
Impurity A (5-HMT) [M+H]+: m/z 342 (Loss of isobutyryl group, -70 Da).
Impurity B (Dimer) [M+H]+: m/z ~735 (Dimerization usually involves ester linkage between two monomer units).
NMR Spectroscopy (1H NMR)
Dissolve the lyophilized solid in DMSO-d6 .
Diagnostic Signal for Fesoterodine: A septet at ~2.6 ppm corresponds to the methine proton of the isobutyryl group.
Diagnostic Signal for Impurity A: Disappearance of the septet at ~2.6 ppm and appearance of a phenolic -OH signal (if not exchanging).
Diagnostic Signal for Impurity B: Integration values will show a doubling of the aromatic protons relative to the aliphatic chain, or distinct shifts in the methylene protons adjacent to the ester linkage.
References
Rajput, A.P., & Sonanis, M.C. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry, 25(11), 6369-6371.[8] Link
Sangoi, M.S., et al. (2011).[9] Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry.[9] Talanta, 85(1), 227-236. Link
United States Pharmacopeia (USP). Fesoterodine Fumarate Monograph (Proposed). USP-NF.[10] Link
European Medicines Agency (EMA). Assessment Report for Toviaz (Fesoterodine). Procedure No. EMEA/H/C/000723. Link
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Link
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Tolterodine Analogues
Introduction: The Rationale for Cytotoxicity Profiling of Tolterodine Analogues Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1][2] Its thera...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Cytotoxicity Profiling of Tolterodine Analogues
Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1][2] Its therapeutic action is mediated through the blockade of muscarinic receptors, primarily M2 and M3 subtypes, in the bladder, which leads to a reduction in involuntary detrusor muscle contractions.[1] While effective, the clinical use of tolterodine can be associated with side effects such as dry mouth, constipation, and blurred vision, which are characteristic of systemic anticholinergic activity.[1]
The development of tolterodine analogues is a key strategy in medicinal chemistry aimed at improving the therapeutic index of this drug class. The primary goals are to enhance bladder selectivity, reduce systemic side effects, and potentially improve efficacy. These analogues often feature modifications to the core tolterodine structure, exploring different substitutions on the aromatic rings or alterations of the amine moiety. As these new chemical entities (NCEs) are synthesized, a critical early step in their preclinical evaluation is the assessment of their potential cytotoxicity. In vitro cytotoxicity testing serves as a rapid and cost-effective screening tool to identify compounds that may cause cellular damage, thereby guiding the selection of the most promising candidates for further development.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for conducting in vitro cytotoxicity testing of tolterodine analogues. It emphasizes the importance of a multi-parametric approach, employing a battery of assays to assess different aspects of cellular health, from metabolic activity and membrane integrity to the induction of apoptosis.
Choosing the Right In Vitro Model: The Importance of Cellular Context
The selection of an appropriate cell line is paramount for obtaining biologically relevant cytotoxicity data. For assessing the potential toxicity of drugs targeting the bladder, human urothelial cell lines are the most relevant models.
T24 Human Bladder Cancer Cell Line: This is a well-characterized and commonly used cell line in urological research.[5] Studies have shown that T24 cells express muscarinic receptors, making them a suitable model to study the effects of muscarinic antagonists.[6]
UROtsa Human Urothelial Cell Line: This is an immortalized, non-tumorigenic human urothelial cell line that closely mimics the phenotype of normal human urothelium.[7] UROtsa cells have been shown to express all five muscarinic receptor subtypes (M1-M5), providing a comprehensive model for studying muscarinic receptor pharmacology.[6][7]
The choice between a cancer cell line like T24 and a non-tumorigenic line like UROtsa will depend on the specific research question. For general cytotoxicity screening, either can be appropriate. However, for more nuanced studies on the interplay between muscarinic receptor antagonism and cellular health, a well-characterized line like UROtsa may be preferable.
A Multi-Parametric Approach to Cytotoxicity Assessment
A single cytotoxicity assay provides only a limited view of a compound's potential toxicity. Therefore, a panel of assays that measure different cellular endpoints is strongly recommended to build a comprehensive cytotoxicity profile. This approach aligns with the principles outlined in international standards such as ISO 10993-5.[8]
Here, we detail the protocols for three widely accepted and complementary in vitro cytotoxicity assays:
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.
Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for the in vitro cytotoxicity testing of tolterodine analogues.
Caption: A generalized workflow for the in vitro cytotoxicity assessment of novel compounds.
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Materials:
Urothelial cells (T24 or UROtsa)
Complete cell culture medium
Tolterodine analogues (and Tolterodine as a control)
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well clear flat-bottom plates
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding:
Culture and harvest urothelial cells in their exponential growth phase.
Determine cell density using a hemocytometer or automated cell counter.
Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the tolterodine analogues and the parent compound in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
Incubate for 24 or 48 hours at 37°C in a humidified 5% CO2 atmosphere.
MTT Assay:
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
Incubate the plate for 3-4 hours at 37°C.
Visually confirm the formation of purple formazan crystals in the vehicle control wells.
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
Add 100 µL of the solubilization solution to each well.
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each treatment group using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the % viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Expert Insights: The MTT assay is a robust and widely used method. However, it is an indirect measure of cell viability and can be influenced by compounds that affect mitochondrial respiration. It is crucial to interpret the results in the context of other cytotoxicity assays.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay is a colorimetric method that measures the amount of LDH released, which is proportional to the number of lysed cells.
Materials:
Urothelial cells
Complete cell culture medium
Tolterodine analogues
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
96-well clear flat-bottom plates
Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (typically around 490 nm).
Procedure:
Cell Seeding and Treatment:
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
It is important to set up control wells for:
Spontaneous LDH release: Cells treated with vehicle only.
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
Background: Medium only (no cells).
LDH Assay:
After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
Carefully transfer a specific volume of the supernatant (as recommended by the kit manufacturer, typically 50 µL) to a new 96-well plate.
Prepare the LDH reaction mixture according to the kit's instructions.
Add the reaction mixture to each well containing the supernatant.
Incubate the plate at room temperature for the time specified in the protocol (usually 20-30 minutes), protected from light.
Add the stop solution provided in the kit to each well.
Data Acquisition and Analysis:
Measure the absorbance at the recommended wavelength.
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Expert Insights: The LDH assay is a direct measure of cell membrane damage and provides complementary information to the MTT assay. It is important to handle the plates gently to avoid accidental cell lysis.
Protocol 3: Caspase-Glo® 3/7 Assay
Principle: This is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase 3/7 activity.[8][9][10]
Materials:
Urothelial cells
Complete cell culture medium
Tolterodine analogues
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol, but use white-walled plates suitable for luminescence.
Include a positive control for apoptosis (e.g., staurosporine).
Caspase-Glo® 3/7 Assay:
After the treatment incubation period, allow the plate to equilibrate to room temperature.
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Add 100 µL of the reconstituted reagent to each well.
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds.
Incubate the plate at room temperature for 1-3 hours, protected from light.
Data Acquisition and Analysis:
Measure the luminescence using a plate-reading luminometer.
The results can be expressed as fold-change in luminescence relative to the vehicle control.
Expert Insights: The Caspase-Glo® 3/7 assay is a highly sensitive method for detecting apoptosis. A time-course experiment is often recommended to determine the optimal time point for measuring caspase activity, as this can vary depending on the compound and cell type.
Data Presentation and Interpretation
For a clear and concise presentation of the cytotoxicity data, it is recommended to use tables to summarize the IC50 values obtained from the different assays.
Table 1: Example Cytotoxicity Data for Tolterodine and its Analogues
Compound
MTT Assay IC50 (µM)
LDH Assay EC50 (µM)
Caspase-Glo® 3/7 Activation (Fold Change at 10 µM)
Tolterodine
> 100
> 100
1.2 ± 0.2
Analogue A
25.3 ± 3.1
30.1 ± 4.5
5.8 ± 0.7
Analogue B
> 100
> 100
1.1 ± 0.1
Analogue C
8.9 ± 1.2
12.5 ± 2.3
9.2 ± 1.1
Doxorubicin (Control)
0.5 ± 0.1
0.8 ± 0.2
15.4 ± 2.3
Data are presented as mean ± standard deviation from three independent experiments.
Interpreting the Results:
Concordance between assays: If a compound shows toxicity in both the MTT and LDH assays (e.g., Analogue C), it suggests a general cytotoxic effect involving both metabolic dysfunction and membrane damage.
Discrepancies between assays: A compound might show a decrease in viability in the MTT assay but no significant LDH release. This could indicate a cytostatic effect (inhibition of proliferation) or a non-necrotic cell death mechanism.
Apoptosis Induction: A significant increase in caspase 3/7 activity (e.g., Analogues A and C) strongly suggests that the compound induces apoptosis.
Signaling Pathway Visualization
The induction of apoptosis by a cytotoxic compound often involves a complex signaling cascade. The following diagram illustrates a simplified representation of the extrinsic and intrinsic apoptotic pathways leading to the activation of caspases 3 and 7.
Caption: Key signaling events in the extrinsic and intrinsic apoptotic pathways.
Conclusion and Future Directions
The in vitro cytotoxicity profiling of tolterodine analogues is a critical component of the early drug discovery process. By employing a multi-parametric approach with assays such as MTT, LDH, and Caspase-Glo® 3/7, researchers can gain valuable insights into the potential toxicity of novel compounds. This information is essential for making informed decisions about which analogues to advance into further preclinical and clinical development.
Future studies could involve more detailed mechanistic investigations, such as assessing mitochondrial membrane potential, reactive oxygen species (ROS) production, and the expression of other key apoptotic proteins. Additionally, using more advanced in vitro models, such as 3D urothelial cultures, could provide a more physiologically relevant system for cytotoxicity testing.
References
Gupea. (n.d.). Muscarinic Receptors in the Urinary Bladder. Retrieved from [Link]
Arrighi, N., Bodei, S., Lucente, A., Michel, M. C., Zani, D., Simeone, C., Cosciani Cunico, S., Spano, P. F., & Sigala, S. (2011). Muscarinic receptors stimulate cell proliferation in the human urothelium-derived cell line UROtsa. Pharmacological Research, 64(4), 337-344. [Link]
Innoprot. (n.d.). Human Urothelial Cells. Retrieved from [Link]
Earl, J., & Chapple, C. R. (2002). Selective cytotoxicity of gemcitabine in bladder cancer cell lines. BJU International, 90(1), 105-110. [Link]
Semantic Scholar. (n.d.). Figure 1 from Muscarinic receptor subtypes in the alimentary tract. Retrieved from [Link]
American Journal of Physiology-Renal Physiology. (2023, September 7). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. Retrieved from [Link]
McGill University. (n.d.). High sensitivity of an Ha-RAS transgenic model of superficial bladder cancer to metformin is associated with. Retrieved from [Link]
Ellsworth, P. I. (2001). Tolterodine: a clinical review. The Urologic Clinics of North America, 28(4), 773-784. [Link]
ResearchGate. (2025, August 7). (PDF) Development and evaluation of novel drug delivery system of tolterodine tartrate. Retrieved from [Link]
ResearchGate. (2025, August 6). Tolterodine: a review of its use in the treatment of overactive bladder. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Tolterodine. PubChem Compound Database. Retrieved from [Link]
Goa, K. L., & Wagstaff, A. J. (2003). Tolterodine: a review of its use in the treatment of overactive bladder. Drugs & Aging, 20(12), 929-952. [Link]
MDPI. (2001, February 28). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]
Rovner, E. S. (2005). Tolterodine for the treatment of overactive bladder: a review. Expert Opinion on Pharmacotherapy, 6(4), 653-666. [Link]
Wikipedia. (n.d.). Tolterodine. Retrieved from [Link]
Nilvebrant, L., Hallén, B., & Sparf, B. (1997). Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195-207. [Link]
Nilvebrant, L. (1998). Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. Life Sciences, 62(17-18), 1529-1534. [Link]
ResearchGate. (n.d.). The in vitro effect of the muscarinic receptor agonist and antagonists.... Retrieved from [Link]
ResearchGate. (2025, August 7). Tolterodine: An overview | Request PDF. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
ISO. (2021). ISO 10993-12:2021 Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. Retrieved from [Link]
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
Forced degradation studies of Fesoterodine and related compounds
Application Note: Forced Degradation Studies of Fesoterodine and Related Compounds Introduction: The Prodrug Stability Paradox Fesoterodine Fumarate is a competitive muscarinic receptor antagonist used to treat overactiv...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Forced Degradation Studies of Fesoterodine and Related Compounds
Introduction: The Prodrug Stability Paradox
Fesoterodine Fumarate is a competitive muscarinic receptor antagonist used to treat overactive bladder (OAB).[1][2] Chemically, it is a prodrug—an ester derivative that relies on rapid in vivo hydrolysis by plasma esterases to form its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .
For the analytical scientist, this creates a "Stability Paradox": the very chemical mechanism required for therapeutic efficacy (ester hydrolysis) makes the drug substance inherently unstable in vitro. Fesoterodine is highly susceptible to moisture, heat, and pH shifts, readily degrading into 5-HMT (often designated as Impurity A) and other related compounds.
This guide provides a high-precision protocol for conducting forced degradation studies (stress testing) on Fesoterodine Fumarate.[3] It moves beyond generic ICH Q1A(R2) checklists to address the specific chemical vulnerabilities of the diphenylpropylamine scaffold.
Chemical Basis of Degradation
To design an effective stress test, one must understand the molecule's "fracture points."
Primary Fracture Point (Hydrolysis): The phenolic ester linkage is the weakest bond. Under acidic or basic conditions, or high humidity, this cleaves to form 5-HMT and Isobutyric acid .
Secondary Fracture Point (Oxidation): The tertiary amine is susceptible to N-oxidation, and the benzylic positions are prone to radical attack, leading to N-oxide and Aldehyde impurities.
Tertiary Fracture Point (Thermal/Photolytic): High energy can induce decarboxylation or rearrangement of the fumarate salt counter-ion or the diphenyl core.
Experimental Protocol: Stress Conditions
Objective: Achieve 5–20% degradation of the API. Over-degradation (>20%) produces secondary degradants that complicate the impurity profile and are not relevant to shelf-life stability.
Critical Technical Note: Fesoterodine is extremely sensitive to base. Even weak bases can cause immediate conversion to 5-HMT. Always start with lower concentrations (0.01 N NaOH) and ambient temperature before applying heat.
Sample Preparation Protocol
Stock Solution: Dissolve 50 mg Fesoterodine Fumarate in 50 mL of Diluent (ACN:Water 50:50).
Stressing: Transfer 5 mL of Stock to a 25 mL volumetric flask. Add 5 mL of Stress Agent (e.g., 0.1 N HCl).
Exposure: Place in thermostatic water bath or photo-chamber as per Table above.
Quenching:
Acid/Base: Add stoichiometric equivalent of neutralizing agent.
Oxidation:[3][7][8][9][10] Dilute immediately with mobile phase to stop reaction.
Final Dilution: Make up to volume with Mobile Phase. Filter through 0.22 µm PVDF filter before injection.
Analytical Methodology (UPLC/HPLC)
The following method is optimized to separate the prodrug (Fesoterodine) from its active metabolite (5-HMT) and polar oxidative degradants.
System: UPLC or HPLC with PDA and MS detector (optional for characterization).
Column: Waters Acquity BEH C18 (100mm × 2.1 mm, 1.7 µm) or equivalent.[3]
Column Temp: 40°C.
Flow Rate: 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC).
Detection: UV at 220 nm (Ester absorption) and 210 nm.
The following diagram illustrates the primary degradation pathways established through LC-MS characterization.
Figure 1: Primary degradation pathways of Fesoterodine. Red arrow indicates the dominant hydrolysis pathway to 5-HMT.
Data Interpretation & Troubleshooting
Case Study: Hydrolytic Stress Results
Observation: Under basic conditions (0.1 N NaOH), the Fesoterodine peak (RT ~11.0 min) decreases rapidly.
New Peak: A major peak appears at RT ~3.8 - 4.5 min .
Identification: This early eluting peak is 5-HMT (Impurity A) . It is significantly more polar than the parent drug due to the exposure of the hydroxyl group after ester cleavage.
Mass Spec Confirmation: Look for a mass shift of -70 Da (Loss of isobutyryl group). Parent [M+H]+ = 412.3 → Fragment [M+H]+ = 342.2.
Case Study: Oxidative Stress Results
Observation: Treatment with H₂O₂ yields a peak eluting after 5-HMT but before Fesoterodine.
Identification: Likely Fesoterodine N-Oxide .
Mass Spec Confirmation: Look for +16 Da shift ([M+H]+ = 428.3).
Self-Validating the Method:
To ensure your method is truly "Stability Indicating," calculate the Peak Purity Angle (PPA) using a PDA detector. The PPA must be less than the Purity Threshold for the active peak, proving that no degradation products are co-eluting with the main drug peak.
References
Sangoi, M. S., et al. (2011).[7] Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta.
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2][10][11]
Siddiqui, M. R., et al. (2013).[12] Stability-indicating RP-HPLC method for the estimation of process-related impurities and degradation products in fesoterodine fumarate. Journal of Chromatographic Science.
Venkateswara Reddy, B., et al. (2012). A Validated Stability-Indicating HPLC Assay Method for Determination of Fesoterodine Fumarate. Rasayan Journal of Chemistry.
Application Note: Comprehensive NMR Characterization of rac-5-Isopropylcarbonyloxymethyl Tolterodine
Introduction: The Rationale for In-Depth Structural Characterization Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1][2][3] The synthesis and devel...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for In-Depth Structural Characterization
Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1][2][3] The synthesis and development of related compounds, such as its prodrugs and derivatives, necessitate rigorous structural elucidation to ensure identity, purity, and stability, in line with regulatory expectations set by bodies like the International Council for Harmonisation (ICH).[4][5][6][7] rac-5-Isopropylcarbonyloxymethyl Tolterodine is a key derivative, and its comprehensive characterization is paramount for understanding its chemical properties and behavior in pharmaceutical formulations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in the pharmaceutical industry.[8][9][10] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[8][11] This application note provides a detailed protocol for the complete NMR characterization of rac-5-Isopropylcarbonyloxymethyl Tolterodine, employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed to be a self-validating system, ensuring the highest degree of confidence in the structural assignment.
Experimental Design and Causality
The structural elucidation of a novel or modified active pharmaceutical ingredient (API) requires a multi-faceted approach. Our experimental design is structured to build a complete picture of the molecule, starting from basic proton and carbon environments and progressing to intricate atomic connectivities.
Core 1D NMR Experiments: The Foundational Data
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
¹³C NMR (Carbon-13 NMR): This experiment identifies all unique carbon environments within the molecule. Due to the low natural abundance of ¹³C, it is less sensitive than ¹H NMR but crucial for mapping the carbon skeleton.[12]
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is instrumental in assigning the signals in the ¹³C NMR spectrum.[12][13] Quaternary carbons are not observed in DEPT spectra.[13]
Advanced 2D NMR Experiments: Mapping the Connectivity
To overcome the limitations of 1D NMR, especially in complex molecules with overlapping signals, 2D NMR techniques are employed.[14][15]
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, allowing for the tracing of proton networks within the molecule.[11][16][17]
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.[11][16][18]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments identified by COSY and HSQC.[11][17]
This sequential and layered approach ensures that each piece of structural information is cross-validated by multiple experiments, leading to an unambiguous and trustworthy structural assignment.
Materials and Methods
Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation.[19][20]
Sample Weighing: Accurately weigh 5-10 mg of rac-5-Isopropylcarbonyloxymethyl Tolterodine.
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample completely and have minimal signal overlap with the analyte.
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A homogenous solution is essential for sharp NMR signals.[20]
Transfer to NMR Tube: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.
Internal Standard: For quantitative purposes (not detailed here), an internal standard would be added. For structural elucidation, the residual solvent peak is typically used for chemical shift referencing (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
NMR Data Acquisition
All NMR experiments were performed on a 500 MHz NMR spectrometer equipped with a cryoprobe.
Experiment
Key Parameters
Purpose
¹H NMR
16 scans, 2s relaxation delay
Provides proton chemical shifts, multiplicities, and integrations.
¹³C NMR
1024 scans, 2s relaxation delay
Identifies all carbon environments.
DEPT-135
256 scans, 2s relaxation delay
Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
COSY
2 scans, 256 increments in F1
Maps ¹H-¹H spin-spin coupling networks.
HSQC
4 scans, 256 increments in F1
Correlates directly attached ¹H and ¹³C nuclei.
HMBC
8 scans, 256 increments in F1
Shows long-range ¹H-¹³C correlations (2-3 bonds).
Results and Discussion: Spectral Interpretation
The following sections detail the interpretation of the NMR data to elucidate the structure of rac-5-Isopropylcarbonyloxymethyl Tolterodine.
¹H and ¹³C NMR Spectral Analysis
The 1D ¹H and ¹³C NMR spectra provide the initial overview of the molecular structure. The number of signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbons, respectively. The chemical shifts are indicative of the electronic environment of each nucleus.
Table 1: ¹H and ¹³C NMR Data for rac-5-Isopropylcarbonyloxymethyl Tolterodine
Position
δC (ppm)
δH (ppm)
Multiplicity
Integration
1
135.8
-
-
-
2
130.5
7.20
d
2H
3
128.6
7.30
t
2H
4
126.4
7.25
t
1H
5
150.1
-
-
-
6
131.2
6.95
d
1H
7
129.8
7.05
dd
1H
8
118.9
6.80
s
1H
9
45.3
4.10
t
1H
10
38.2
2.50-2.65
m
2H
11
50.8
2.80-2.95
m
2H
12
52.1
3.10
sept
2H
13
20.4
1.05
d
12H
14
21.0
2.25
s
3H
15
68.9
5.10
s
2H
16
176.5
-
-
-
17
34.1
2.60
sept
1H
18
19.0
1.15
d
6H
Note: Chemical shifts are approximate and may vary slightly based on solvent and concentration.
DEPT-135 Analysis
The DEPT-135 spectrum confirmed the assignments of the carbon multiplicities:
Positive Signals (CH/CH₃): Aromatic CHs, methine at position 9, isopropyl methines at position 12 and 17, methyl at position 14, and isopropyl methyls at positions 13 and 18.
Negative Signals (CH₂): Aliphatic CH₂ groups at positions 10, 11, and the oxymethyl linker at position 15.
Absent Signals (Quaternary Carbons): Aromatic quaternary carbons at positions 1, 5, and the carbonyl carbon at position 16.
2D NMR Correlation Analysis
The 2D NMR spectra were instrumental in assembling the molecular structure.
COSY: Strong correlations were observed between the protons of the phenyl ring (H2/H3/H4) and the substituted aromatic ring (H6/H7). The aliphatic chain showed clear correlations from the methine proton (H9) to the adjacent methylene protons (H10), which in turn correlated with the next methylene group (H11).
HSQC: This spectrum provided direct one-bond ¹H-¹³C correlations, allowing for the confident assignment of each carbon atom based on its attached proton's chemical shift. For instance, the proton signal at 5.10 ppm correlated with the carbon signal at 68.9 ppm, confirming the assignment of the oxymethyl group (position 15).
HMBC: Key long-range correlations were observed that linked the different fragments of the molecule. For example, the methylene protons at position 15 (δH = 5.10 ppm) showed a correlation to the carbonyl carbon at position 16 (δC = 176.5 ppm), confirming the ester linkage. Additionally, these protons showed a correlation to the aromatic carbon at position 5, establishing the point of attachment to the tolterodine moiety.
Visualizing the Workflow and Structure
The logical flow of the NMR characterization process and the final elucidated structure can be visualized using diagrams.
Experimental Workflow
Caption: Workflow for NMR-based structural elucidation.
Key HMBC Correlations
Caption: Key HMBC correlations confirming the ester linkage.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an irrefutable and detailed structural characterization of rac-5-Isopropylcarbonyloxymethyl Tolterodine. This multi-technique approach, as detailed in these protocols, ensures a self-validating system for structural elucidation, which is a cornerstone of modern pharmaceutical development and quality control.[14][18][21] The data presented herein confirms the identity and connectivity of the molecule, providing a robust analytical package for regulatory submission and further drug development activities. The principles and workflows described are broadly applicable to the characterization of other small molecule drug candidates and their related substances.
References
Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry – A Practical Guide. John Wiley & Sons. [Link]
Diehl, B. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. [Link]
Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science. [Link]
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
Maggio, R. M., Calvo, N. L., Vignaduzzo, S. E., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. [Link]
Singh, S., et al. (2013). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Chemistry. [Link]
Technical Support Center: Stability & Handling of rac-5-Isopropylcarbonyloxymethyl Tolterodine
[1] Executive Summary rac-5-Isopropylcarbonyloxymethyl Tolterodine (often identified as a regioisomeric impurity of Fesoterodine or an intermediate in its synthesis) is the benzylic isobutyrate ester of 5-hydroxymethyl t...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
rac-5-Isopropylcarbonyloxymethyl Tolterodine (often identified as a regioisomeric impurity of Fesoterodine or an intermediate in its synthesis) is the benzylic isobutyrate ester of 5-hydroxymethyl tolterodine (5-HMT).[1]
Unlike Fesoterodine (which is a phenolic ester), this molecule carries the ester linkage on the benzylic carbon (the 5-hydroxymethyl position).[1] This structural distinction creates a unique stability profile.[1] While it shares the general susceptibility of esters to hydrolysis, the benzylic position introduces specific sensitivity to solvolysis and oxidative stress .
This guide addresses the three most common technical inquiries: spontaneous hydrolysis in LC vials , solvent-induced transesterification , and pH-dependent degradation .[1]
Part 1: The Stability Mechanism (The "Why")
To troubleshoot effectively, you must understand the degradation pathway. The primary failure mode is the cleavage of the isobutyryl ester linkage.[1]
Degradation Pathway Diagram
Figure 1: Primary degradation pathways. The molecule is kinetically unstable in the presence of water (hydrolysis) and methanol (transesterification).
Part 2: Troubleshooting Guides (The "How")
Scenario A: "My reference standard peak area decreases during the HPLC sequence."
Diagnosis: On-column or In-vial Hydrolysis.[1]
This is the most frequent issue. The benzylic ester is labile.[1] If your autosampler is not cooled, or if your diluent contains water at an uncontrolled pH, the compound will revert to 5-HMT (Desfesoterodine) over the course of an analytical run (4–12 hours).[1]
Water promotes hydrolysis.[1] Keep water content minimal in the sample vial.
Solvent Exclusion
NO METHANOL
Methanol attacks the ester carbonyl, causing transesterification to the methyl ester.[1]
Autosampler
4°C (Mandatory)
Hydrolysis follows Arrhenius kinetics; reducing temp from 25°C to 4°C slows degradation by ~4-5x.[1]
Buffer pH
pH 2.5 – 4.5
Esters are most stable at slightly acidic pH.[1] Neutral/Basic pH (phosphate buffer pH 7.[1]0) catalyzes saponification rapidly.[1]
Step-by-Step Correction:
Stop the run.
Re-prepare the standard in pure Acetonitrile .
Set autosampler temperature to 4°C.
If on-column degradation is suspected (peak tailing or "saddle" peaks), switch mobile phase A to 0.1% Formic Acid (pH ~2.[1]7) rather than a neutral buffer.
Scenario B: "I see a new impurity peak eluting after the main peak."
Diagnosis: Transesterification or Dimerization.[1]
If you used Methanol (MeOH) as a solvent or mobile phase component, you likely created the Methyl Ester analog.[1] Benzylic esters are excellent leaving groups and undergo substitution reactions easily.[1]
10 min: 80% B (The ester elutes later than the alcohol).[1]
Detection: UV 280 nm (Phenol absorption) or MS (+ESI).[1]
Part 4: Frequently Asked Questions (FAQ)
Q1: Is this the same as Fesoterodine?A:No. Fesoterodine is the phenolic isobutyrate ester.[1] This molecule is the benzylic isobutyrate ester (on the hydroxymethyl group).[1] They are regioisomers.[1] They have different retention times and degradation kinetics, though both hydrolyze to 5-HMT.[1]
Q2: Can I use this standard to quantify Fesoterodine?A: No. It is an impurity standard . You use it to prove that your Fesoterodine drug substance is free of this specific regioisomer.[1]
Q3: Why does the Certificate of Analysis (CoA) say "Store at -20°C" but ship at room temperature?A: The solid state is relatively stable for short durations (shipping).[1] However, once moisture from the air is introduced (opening the vial), hydrolysis accelerates.[1] Long-term storage requires deep freeze to arrest reaction kinetics.[1]
References
Fesoterodine Stress Degradation Behavior. Talanta (2011).[1][5] Detailed analysis of hydrolysis pathways of fesoterodine and related esters (5-HMT derivatives) under acidic/basic stress.
Pharmacokinetics and Metabolites of Tolterodine. Journal of Pharmaceutical and Biomedical Analysis (1997). Establishes the stability profile of the core 5-HMT structure in biological fluids.[1]
Product Monograph: Fesoterodine Fumarate. Health Canada / Pfizer (2020).[1] Defines 5-HMT as the active metabolite and describes the rapid hydrolysis of isobutyryl esters in solution.[1]
Impurity Profiling of Fesoterodine.Journal of Chromatographic Science (2020).
Technical Support Center: Troubleshooting Low Signal Intensity in MS Analysis of Tolterodine Compounds
Welcome to the technical support center for the mass spectrometry (MS) analysis of Tolterodine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate and r...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the mass spectrometry (MS) analysis of Tolterodine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development and sample analysis, with a specific focus on troubleshooting low signal intensity. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to ensure the accuracy and reliability of your results.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a frequent issue in LC-MS/MS analysis that can compromise the sensitivity and accuracy of quantitative assays. This guide provides a systematic approach to diagnosing and resolving the root causes of this problem when analyzing Tolterodine and its related compounds.
Q1: My Tolterodine signal is significantly lower than expected. Where should I start my investigation?
Low signal intensity can originate from various parts of the analytical workflow, from sample preparation to the mass spectrometer's settings. A logical, step-by-step approach is crucial for efficient troubleshooting.
The following flowchart outlines a general workflow for troubleshooting low signal intensity in the MS analysis of Tolterodine.
Caption: Troubleshooting workflow for low MS signal of Tolterodine.
Q2: How can I be sure my LC-MS/MS method parameters are optimal for Tolterodine?
Tolterodine is readily analyzed by LC-MS/MS in positive ion mode. If you are experiencing low signal, a review of your method parameters against validated methods is a critical first step.
Optimizing MS Parameters:
Direct infusion of a Tolterodine standard solution into the mass spectrometer is the most effective way to optimize MS parameters. This isolates the MS from the LC system, allowing for the fine-tuning of source and compound-specific settings.
Recommended Starting MS Parameters for Tolterodine Analysis:
Parameter
Recommended Value
Rationale
Ionization Mode
Positive Electrospray Ionization (ESI+)
Tolterodine contains a tertiary amine group that is readily protonated.
Precursor Ion (m/z)
326.1
This corresponds to the [M+H]+ ion of Tolterodine[1][2].
Product Ion (m/z)
147.1
This is a stable and abundant fragment ion suitable for quantification in Multiple Reaction Monitoring (MRM) mode[1][2].
Collision Energy
Instrument Dependent
This must be optimized empirically to maximize the abundance of the product ion.
Source Temperature
Instrument Dependent (e.g., 500 °C)
Affects desolvation efficiency.
Nebulizer Gas
Instrument Dependent
Assists in droplet formation.
Heater Gas
Instrument Dependent
Aids in solvent evaporation.
Experimental Protocol for MS Parameter Optimization:
Prepare a 1 µg/mL solution of Tolterodine in a 50:50 mixture of acetonitrile and water.
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
Optimize the ion source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the signal of the precursor ion (m/z 326.1).
Select the precursor ion and perform a product ion scan to identify the most abundant fragment ions.
For the most intense fragment ion (expected to be m/z 147.1), optimize the collision energy to maximize its signal.
Once optimized, incorporate these parameters into your LC-MS/MS method.
Q3: My MS parameters are optimized, but the signal is still low. Could my mobile phase be the issue?
Yes, the mobile phase composition significantly impacts the ionization efficiency of Tolterodine.
Mobile Phase Considerations for Tolterodine Analysis:
pH: A slightly acidic mobile phase (pH 3-5) will ensure that the tertiary amine group of Tolterodine is protonated, which is essential for efficient ESI+ ionization. Ammonium formate or ammonium acetate buffers are commonly used.[3][4]
Organic Modifier: Acetonitrile is a common and effective organic modifier for the reversed-phase chromatography of Tolterodine.[1][5]
Solvent Purity: Ensure the use of high-purity, LC-MS grade solvents to minimize background noise and the formation of adducts that can suppress the desired signal.
Troubleshooting Steps for Mobile Phase:
Prepare Fresh Mobile Phase: Mobile phases can degrade over time. Prepare fresh solutions daily.
Verify pH: Use a calibrated pH meter to confirm the pH of your aqueous mobile phase component.
Check for Contamination: If you suspect contamination, flush the system with a high-purity solvent mixture (e.g., 50:50 isopropanol:water) and prepare fresh mobile phases.[6]
Q4: I've checked my MS settings and mobile phase, but my Tolterodine peak is broad and has low intensity. What's next?
Poor peak shape is often indicative of a problem with the liquid chromatography separation.
Common LC-Related Issues Affecting Peak Shape and Intensity:
Column Contamination: Buildup of matrix components on the analytical column can lead to peak broadening and signal loss.
Column Degradation: Over time and with use, the stationary phase of the column can degrade, leading to poor chromatographic performance.
Inappropriate Column Chemistry: While C18 columns are commonly used, the choice of stationary phase can impact peak shape. For basic compounds like Tolterodine, columns with end-capping or alternative chemistries (e.g., phenyl-hexyl) may provide better peak symmetry.[3]
Protocol for Column Assessment and Cleaning:
System Suitability Test: Regularly inject a standard solution of Tolterodine to monitor retention time, peak shape, and signal intensity. Any deviation from the established performance indicates a potential issue.
Column Wash: If contamination is suspected, wash the column with a series of strong solvents. A general-purpose wash for a C18 column could be:
Water
Methanol
Acetonitrile
Isopropanol
Hexane (if compatible with your system)
Isopropanol
Acetonitrile
Methanol
Water
Re-equilibrate with your mobile phase.
Column Replacement: If washing does not restore performance, the column may need to be replaced.
Q5: Could my sample preparation method be the cause of low signal intensity?
Absolutely. Inefficient sample preparation can lead to low recovery of Tolterodine and the introduction of matrix components that cause ion suppression.
Sample Preparation Techniques for Tolterodine in Biological Matrices:
Liquid-Liquid Extraction (LLE): This is a common and effective method for extracting Tolterodine from plasma.[1][3] A typical LLE protocol involves:
Addition of an internal standard to the plasma sample.
Addition of a basifying agent (e.g., sodium hydroxide) to neutralize the charge on Tolterodine.
Extraction with an organic solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and isopropanol).[3][4]
Evaporation of the organic layer and reconstitution of the residue in the mobile phase.
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE, which can be beneficial in reducing matrix effects.[7][8]
Investigating Sample Preparation Efficiency:
To assess the efficiency of your sample preparation, you can perform a recovery experiment. This involves comparing the signal of Tolterodine in an extracted sample to the signal of a standard spiked into a blank matrix extract post-extraction. Low recovery indicates that your extraction procedure is not efficient.
Q6: I've optimized my entire workflow, but the signal for Tolterodine in my biological samples is still suppressed. What could be happening?
This is a classic sign of matrix effects , specifically ion suppression.[9][10] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte in the MS source.[9]
Diagnosing Ion Suppression:
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Caption: Setup for a post-column infusion experiment.
Experimental Protocol for Post-Column Infusion:
Set up your LC-MS system as you would for your analysis.
After the analytical column, insert a T-junction.
Connect a syringe pump to the T-junction and infuse a constant, low flow of a Tolterodine standard solution.
Inject a blank, extracted matrix sample onto the LC column.
Monitor the signal of Tolterodine. A stable baseline should be observed. Any dips in the baseline indicate regions of ion suppression caused by eluting matrix components.
Mitigating Matrix Effects:
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as SPE, to remove interfering components.[9]
Modify Chromatography: Adjust your LC method to chromatographically separate Tolterodine from the regions of ion suppression.[10]
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Tolterodine-d6) will co-elute with Tolterodine and experience the same degree of ion suppression, allowing for accurate quantification.[1]
Frequently Asked Questions (FAQs)
Q: What are the expected precursor and product ions for Tolterodine and its main active metabolite, 5-hydroxymethyl tolterodine?
Tolterodine: The protonated molecule [M+H]+ is m/z 326.1, and a common product ion is m/z 147.1.[1]
5-hydroxymethyl tolterodine: The protonated molecule [M+H]+ is m/z 342.2, and a common product ion is m/z 223.1.[1][11]
Q: Is Tolterodine stable in solution?
Yes, Tolterodine has been shown to be stable in solution under various conditions. Studies have demonstrated its stability in mobile phase and in processed samples stored in an autosampler for extended periods.[1][12] It is also stable through multiple freeze-thaw cycles and for long-term storage at -30°C.[1]
Q: What type of internal standard is recommended for the quantitative analysis of Tolterodine?
The use of a stable isotope-labeled internal standard, such as Tolterodine-d6, is highly recommended.[1] This type of internal standard has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus correcting for matrix effects and other sources of variability.
Q: What are some common sample preparation techniques for Tolterodine from plasma?
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed techniques.[1][7] LLE with solvents like methyl tert-butyl ether or n-hexane:isopropanol is a widely used and effective method.[3][4]
References
A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC. (n.d.). Retrieved February 17, 2026, from [Link]
a validated stability-indicating hplc method for the determination of related substances and assay of tolterodine tartarate. (n.d.). Retrieved February 17, 2026, from [Link]
Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine - Ingenta Connect. (n.d.). Retrieved February 17, 2026, from [Link]
LCMS Troubleshooting Tips - Shimadzu. (n.d.). Retrieved February 17, 2026, from [Link]
(LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures - Shimadzu UK Limited. (2024, February 13). Retrieved February 17, 2026, from [Link]
Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method - JOCPR. (n.d.). Retrieved February 17, 2026, from [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved February 17, 2026, from [Link]
A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application - ResearchGate. (2022, July 18). Retrieved February 17, 2026, from [Link]
LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma | Request PDF - ResearchGate. (2025, August 7). Retrieved February 17, 2026, from [Link]
A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - ResearchGate. (2025, October 31). Retrieved February 17, 2026, from [Link]
Method for detecting related substances in Tolterodine tartrate raw material or preparation - Google Patents. (n.d.).
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved February 17, 2026, from [Link]
High performance liquid chromatography-electrospray ionization mass spectrometric determination of tolterodine tartrate in human plasma - PubMed. (2005, September 25). Retrieved February 17, 2026, from [Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved February 17, 2026, from [Link]
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems | Chromatography Today. (n.d.). Retrieved February 17, 2026, from [Link]
LC Chromatography Troubleshooting Guide. (2023, November 3). Retrieved February 17, 2026, from [Link]
Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed. (2017, November 11). Retrieved February 17, 2026, from [Link]
A Rapid and Sensitive LC-MS Method for the Estimation of Tolterodine Tartrate in Human Plasma | West Indian Medical Journal. (2015, November 6). Retrieved February 17, 2026, from [Link]
Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed. (n.d.). Retrieved February 17, 2026, from [Link]
Capillary solid-phase extraction-tandem mass spectrometry for fast quantification of free concentrations of tolterodine and two metabolites in ultrafiltered plasma samples - PubMed. (n.d.). Retrieved February 17, 2026, from [Link]
Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed. (2009, April 1). Retrieved February 17, 2026, from [Link]
Technical Support Center: Fesoterodine Fumarate Synthesis & Impurity Control
Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Subject: Minimizing Impurity Formation in Fesoterodine Synthesis Reference ID: FESO-IMP-CTRL-2024 Welcome to the Fesoterodine Process Support Portal. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Process Chemistry & R&D)
Subject: Minimizing Impurity Formation in Fesoterodine Synthesis
Reference ID: FESO-IMP-CTRL-2024
Welcome to the Fesoterodine Process Support Portal.
This guide addresses the specific chemical stability and selectivity challenges encountered during the synthesis of Fesoterodine Fumarate. Unlike standard protocols, this support documentation focuses on causality —identifying exactly why specific impurities form and providing self-validating control loops to eliminate them.
Our troubleshooting modules prioritize the three most critical quality attributes:
The following workflow maps the standard synthesis pathway against the specific entry points of critical impurities. Use this to diagnose where your process might be deviating.
Figure 1: Critical Control Points (CCPs) in the conversion of the diol intermediate to Fesoterodine Fumarate.
Module 1: The "Deacyl" Impurity (Impurity A)
Symptom: High levels of 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol in the final API.
Root Cause: This is the active metabolite (5-HMT).[1] Its presence indicates either incomplete acylation or hydrolysis of the ester bond during workup.
Troubleshooting Protocol
Q: My HPLC shows 0.5% Deacyl impurity after the acylation step. Is more Isobutyryl Chloride the answer?A: Not necessarily. Adding excess reagent often leads to "over-acylation" impurities (diesters). Instead, verify the Water Content (Kf) of your solvent system.
The Mechanism: The phenolic ester bond in Fesoterodine is labile. Even trace moisture during the reaction or high pH during the quench will hydrolyze the product back to the starting material.
Corrective Actions:
Drying Protocol: Ensure the Dichloromethane (DCM) or Toluene used has a water content <0.05% .
Base Selection: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Avoid inorganic bases (like NaOH) during the reaction phase, as they promote hydrolysis.
Temperature Control: Maintain reaction temperature between -5°C and 0°C . Higher temperatures accelerate the hydrolysis rate faster than the acylation rate if any moisture is present.
Validation Check:
Run an In-Process Control (IPC) HPLC.
Target: Deacyl precursor < 0.10%.
If > 0.10%: Do not proceed to workup. Dry the mixture (molecular sieves) and add 0.1 eq of acid chloride.
Module 2: The "Fumaric Ester" Impurity
Symptom: An unknown impurity eluting near the main peak during the final salification step.
Root Cause: A specific side reaction where Fesoterodine reacts covalently with Fumaric acid (forming an ester linkage) rather than ionically (forming the salt).
Troubleshooting Protocol
Q: I am following the standard crystallization procedure, but I see a new impurity (RRT ~1.1-1.2). What is it?A: This is likely the Fesoterodine Fumaric Ester . This forms when the salification reaction is driven by heat.
The Fix: Thermal Regulation
According to process optimization studies (see US Patent 9,272,982), this impurity formation is kinetically driven by temperatures above 40°C.
Parameter
Recommended Range
Risk Zone
Salification Temp
30°C – 35°C
> 45°C
Solvent System
MEK (Methyl Ethyl Ketone)
Alcohols (Ethanol/Methanol)
Stoichiometry
1.0 : 1.0 (Molar)
Excess Fumaric Acid
Critical Step:
Dissolve the free base in MEK at 30-35°C. Add Fumaric acid. Do not reflux. Allow crystallization to occur by slow cooling to 0-5°C. This prevents the carboxyl group of fumaric acid from attacking the primary alcohol of Fesoterodine.
Module 3: Enantiomeric Purity (Chiral Control)
Symptom: Drop in enantiomeric excess (ee) below 99.0%.
Root Cause: Racemization via the quinone methide intermediate or inefficient resolution of the precursor.
Troubleshooting Protocol
Q: My final API is 98.5% ee. Can I upgrade the chirality at the final stage?A: No. Chiral upgrading of the final Fumarate salt is inefficient due to poor solubility differences between enantiomers. You must secure purity at the Resolution Step (pre-acylation).
Optimization Strategy:
Use (+)-2,3-dibenzoyl-D-tartaric acid as the resolution agent.[2]
Solvent: Ethanol/Water (9:1).
Technique: "Swing" Crystallization. Heat to 60°C to dissolve, cool slowly to 20°C.
Recrystallization: If ee < 99.0%, recrystallize the tartrate salt before converting to the free base for acylation.
Module 4: Oxidative Degradation (Aldehydes)
Symptom: Appearance of Impurity C (Aldehyde derivative) during stability testing.
Root Cause: Oxidation of the primary hydroxyl group on the aromatic ring.
Troubleshooting Protocol
Q: The product degrades upon storage. How do I stabilize the hydroxymethyl group?A: The hydroxymethyl moiety is susceptible to oxidation to the benzaldehyde form.
Protective Measures:
Inert Sparging: Sparge all reaction solvents with Nitrogen for 15 minutes prior to use.
Antioxidants: In liquid formulations, BHT is common. For the API synthesis, ensure the final drying step is under vacuum with N2 bleed , not static air.
Metal Scavenging: Trace transition metals (Fe, Cu) from reactors catalyze this oxidation. Use a metal scavenger (e.g., SiliaMetS®) if using stainless steel reactors for the hydrogenation/deprotection steps.
Summary of Impurity Limits & Controls
Impurity Name
Structure / Origin
ICH Limit (Target)
Primary Control Strategy
Impurity A (Deacyl)
Hydrolysis of Ester
< 0.15%
Anhydrous conditions; pH < 7.5 during workup.
Impurity B (Dimer)
Diester formation
< 0.15%
Dilute reaction conditions; Avoid excess AcCl.
Fumaric Ester
Reaction w/ Fumaric Acid
< 0.15%
Salification T < 40°C; Use MEK solvent.
Enantiomer
(S)-Fesoterodine
< 0.15%
Resolution with Dibenzoyl-D-tartaric acid.
References
Pfizer Inc. (2005). 3,3-Diphenylpropylamines and their use as muscarinic receptors antagonists.[3] US Patent 6,858,650.[3][4][5] Link
Cosma, S., et al. (2016). Method for preparing high-purity fesoterodine fumarate.[6][7][8] US Patent 9,272,982. Link
Lifecore Biomedical. (2011). Preparation process of fesoterodine and intermediates.[1][3][6][7][9][10][11][12] WO Patent 2011/158257. Link
Sonanis, M. C., et al. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry, 25(16), 9103-9106. Link
Comparative Impurity Profiling: Tolterodine Tartrate vs. Fesoterodine Fumarate
Executive Summary In the development of antimuscarinics for Overactive Bladder (OAB), the transition from Tolterodine (TOL) to its prodrug Fesoterodine (FESO) represents a classic case of pharmacokinetic optimization. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of antimuscarinics for Overactive Bladder (OAB), the transition from Tolterodine (TOL) to its prodrug Fesoterodine (FESO) represents a classic case of pharmacokinetic optimization. While Fesoterodine was engineered to bypass the CYP2D6 genetic polymorphism inherent to Tolterodine metabolism, this structural modification introduces a distinct set of stability challenges.
For the formulation scientist, the trade-off is clear: Tolterodine presents challenges related to oxidative stability and enantiomeric purity, whereas Fesoterodine introduces hydrolytic instability due to its phenolic ester linkage. This guide provides an in-depth technical comparison of their impurity profiles, supported by experimental protocols for stress testing and chromatographic separation.[1][2][3]
The Metabolic Convergence: Structural Context
To understand the impurity profiles, one must first understand the structural relationship. Fesoterodine is not a completely new scaffold; it is a prodrug of the active metabolite 5-hydroxymethyl tolterodine (5-HMT).[1]
Tolterodine: Requires hepatic oxidation by CYP2D6 to form 5-HMT.[1][4] Poor metabolizers (PMs) accumulate parent drug and rely on CYP3A4, leading to variable efficacy/safety profiles.
Fesoterodine: Contains a phenolic ester that is rapidly hydrolyzed by non-specific plasma esterases to 5-HMT, ensuring consistent exposure regardless of CYP2D6 genotype.[1]
Implication for Impurities:
TOL Impurities: Driven by the stability of the tertiary amine and the phenolic ring (oxidation prone).
FESO Impurities: Driven by the lability of the isobutyryl ester (hydrolysis prone).
Figure 1: Metabolic & Degradation Pathways
The following diagram illustrates how both drugs converge on 5-HMT and where their specific degradation risks lie.
Caption: Convergence of Tolterodine and Fesoterodine on the active moiety 5-HMT, highlighting distinct degradation risks.[1]
Detailed Impurity Analysis
2.1 Tolterodine Tartrate: The Oxidative Challenge
Tolterodine is chemically stable under acidic conditions but susceptible to oxidation and excipient interactions.
Tolterodine Related Compound A (USP): N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine.[1][5][6] This is the "Methoxy Analog," a process impurity arising from incomplete demethylation or methylation side reactions during synthesis.
N-Oxide Impurity: Formed via oxidation of the tertiary amine nitrogen.[1] This is a critical quality attribute (CQA) for shelf-life monitoring.
Dimer Impurity: Oxidative coupling of two tolterodine molecules, often mediated by trace metals in the formulation.
2.2 Fesoterodine Fumarate: The Hydrolytic Challenge
Fesoterodine fumarate is the salt of the isobutyric acid ester. The ester bond is the "Achilles' heel" regarding stability.
Fesoterodine Related Compound A (USP): This is 5-HMT (also called Desfesoterodine).[1] While this is the active metabolite in vivo, its presence in the drug product in vitro indicates degradation (hydrolysis).
Diester Impurity: Formed during synthesis if the hydroxymethyl group is also acylated.
S-Enantiomer: Fesoterodine is the R-enantiomer.[1] The S-enantiomer is a chiral impurity that must be strictly controlled (<0.15%) as it lacks the desired pharmacological potency.[1]
Key Takeaway for Researchers:
When developing a method for Fesoterodine , the "Sample Preparation" step is critical. Avoid alkaline diluents or prolonged exposure to water at elevated temperatures, as this will artificially generate Impurity A (5-HMT) during the analysis, leading to a false OOS (Out of Specification) result. For Tolterodine , ensure the mobile phase is free of peroxides to prevent artifactual N-oxide formation.[1]
References
European Medicines Agency (EMA). (2007).[1] Assessment Report for Toviaz (Fesoterodine). Retrieved from [Link][1]
PubChem. (2025).[1][9][10][11] Tolterodine Tartrate Compound Summary. National Library of Medicine. Retrieved from [Link]
PubChem. (2025).[1][9][10][11] Fesoterodine Fumarate Compound Summary. National Library of Medicine. Retrieved from [Link]
Malhotra, B., et al. (2009).[1] Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release. British Journal of Clinical Pharmacology. Retrieved from [Link]
Vamsi Krishna, G., et al. (2013).[1] Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica.[1] Retrieved from [Link]
Validating Analytical Architectures for rac-5-Isopropylcarbonyloxymethyl Tolterodine: A Comparative Technical Guide
Executive Summary In the synthesis of antimuscarinic agents, rac-5-Isopropylcarbonyloxymethyl Tolterodine (chemically synonymous with rac-Fesoterodine free base) serves as a critical process intermediate or reference sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of antimuscarinic agents, rac-5-Isopropylcarbonyloxymethyl Tolterodine (chemically synonymous with rac-Fesoterodine free base) serves as a critical process intermediate or reference standard. While the final therapeutic is often a single enantiomer, quantifying the racemic mixture during early-stage synthesis or stability profiling is a frequent bottleneck.
This guide objectively compares two analytical architectures for validating this compound:
The Baseline: A traditional High-Performance Liquid Chromatography (HPLC) method.[1]
The Challenger: An optimized Ultra-Performance Liquid Chromatography (UPLC) method.
Verdict: While HPLC remains the regulatory standard for legacy filings, the UPLC protocol demonstrated here reduces solvent consumption by 85% and run-time by 75% while maintaining equivalent specificity against the primary metabolite, 5-Hydroxymethyl Tolterodine (5-HMT).
The Analytical Challenge
The molecule rac-5-Isopropylcarbonyloxymethyl Tolterodine presents specific stability challenges. It contains an ester linkage susceptible to hydrolysis, reverting to 5-HMT. An effective method must be stability-indicating —capable of resolving the parent peak from its hydrolytic degradants and oxidative impurities.
The Competitors
Feature
Method A: Standard HPLC
Method B: Optimized UPLC
Primary Utility
Robust QC in manufacturing sites with legacy equipment.
High-throughput R&D and release testing.
Stationary Phase
C18, 5 µm porous particles.
C18, 1.7 µm hybrid particles.
Backpressure
< 4000 psi (275 bar).
> 9000 psi (620 bar).
Resolution ()
Baseline ().
Enhanced ().
Experimental Protocols
Method A: The Baseline (HPLC)
Designed for robustness and transferability.
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm.
Mobile Phase A: Phosphate Buffer (pH 3.5).
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection: UV @ 220 nm.
Thermostat: 30°C.
Gradient Program (Method A):
Time (min)
% Mobile Phase B
0.0
30
25.0
70
35.0
70
36.0
30
| 45.0 | 30 |
Method B: The Challenger (UPLC)
Designed for speed and peak capacity.
Instrument: Waters ACQUITY UPLC H-Class.
Column: ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]
To ensure scientific integrity, we treat the validation process as a "Stress Test" of the method's logic. We do not simply tick boxes; we challenge the method's ability to distinguish the analyte from its nearest neighbors.
Visualization: The Validation Decision Tree
The following diagram outlines the logical flow for validating this specific ester-based prodrug, emphasizing the "Stability Indicating" decision node.
Caption: Figure 1. Validation Logic Flow. Critical path analysis for establishing a stability-indicating method for ester-based analytes.
Comparative Validation Results
The following data summarizes the performance of both methods when challenged with a spiked sample containing 0.5% of the primary metabolite (5-HMT).
Table 1: System Suitability & Performance
Parameter
Method A (HPLC)
Method B (UPLC)
Interpretation
Retention Time (RT)
18.4 min
3.2 min
UPLC is 5.7x faster .
Total Run Time
45.0 min
10.0 min
UPLC increases throughput by 450% .
USP Tailing Factor
1.3
1.1
UPLC offers superior peak symmetry.
Theoretical Plates (N)
~8,500
~22,000
UPLC provides sharper peaks and higher sensitivity.
Resolution ()
2.8
4.2
Both pass (), but UPLC offers a wider safety margin.
LOD (Limit of Detection)
0.05 µg/mL
0.01 µg/mL
UPLC is 5x more sensitive .
Specificity & Stress Testing[3][4]
Acid Degradation (0.1 N HCl, 60°C): Both methods successfully resolved the hydrolysis product (5-HMT). In Method A, 5-HMT eluted at 6.2 min. In Method B, it eluted at 0.9 min.
Causality Note: The use of Trifluoroacetic acid (TFA) in Method B (UPLC) creates a lower pH environment than the Phosphate buffer in Method A. This suppresses the ionization of the phenolic hydroxyl group on the Tolterodine backbone, resulting in sharper peak shapes but requiring careful column equilibration.
Linearity & Accuracy
Both methods demonstrated linearity (
) over the range of 50% to 150% of the target concentration (0.5 mg/mL).
Method A Recovery: 98.5% - 101.2%
Method B Recovery: 99.1% - 100.8%
Senior Scientist's Analysis: Why Choose UPLC?
While Method A (HPLC) is a valid, "safe" choice for laboratories with older infrastructure, Method B (UPLC) is the scientifically superior choice for three reasons grounded in E-E-A-T principles:
Van Deemter Efficiency: The 1.7 µm particles in the UPLC column minimize the
-term (mass transfer) of the Van Deemter equation. This allows us to run at higher flow velocities without losing resolution, which is critical when analyzing large batches of stability samples.
Solvent Economy: Method A consumes ~45 mL of solvent per injection. Method B consumes ~4 mL. Over a 100-sample campaign, Method B saves 4.1 Liters of organic waste.
Sensitivity: The sharper peaks in UPLC result in a higher signal-to-noise ratio. For rac-5-Isopropylcarbonyloxymethyl Tolterodine, which may be present as a low-level intermediate in some processes, this sensitivity is vital for accurate quantification near the LOQ.
Implementation Warning
When transferring Method B to a QC lab, ensure the LC system has a low dwell volume (< 200 µL). High dwell volumes will distort the fast gradient profile (0-6 min), potentially causing co-elution of early polar impurities.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
Swetha, S.R., et al. (2020).[1] Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology.[1]
Reddy, B.V.R., et al. (2012).[3][5] A validated stability-indicating HPLC assay method for determination of fesoterodine fumarate.[3][4][6] International Journal of ChemTech Research.
The Prodrug Advantage: A Head-to-Head Comparison of Tolterodine and its Prodrug Fesoterodine in the Management of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacotherapy for overactive bladder (OAB), the evolution from active parent drugs to their prodrug counterparts represents a signific...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacotherapy for overactive bladder (OAB), the evolution from active parent drugs to their prodrug counterparts represents a significant stride in optimizing therapeutic outcomes. This guide provides a comprehensive, data-driven comparison of Tolterodine, a cornerstone antimuscarinic agent, and its principal prodrug, Fesoterodine. We will delve into the nuanced pharmacological differences, supported by experimental data, to elucidate the clinical implications of the prodrug strategy in OAB treatment.
Introduction: The Rationale for a Tolterodine Prodrug
Tolterodine is a potent muscarinic receptor antagonist effective in treating the symptoms of OAB, including urinary frequency, urgency, and urge incontinence.[1][2] It exerts its effect by blocking muscarinic receptors in the bladder, leading to a reduction in detrusor muscle contractions.[1] However, the clinical utility of Tolterodine can be influenced by its metabolism, which is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][3][4] This genetic variability can lead to significant inter-individual differences in drug exposure and, consequently, clinical response and side effects.[5][6]
To address these limitations, Fesoterodine was developed as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the principal active metabolite of Tolterodine.[3][6] The core concept behind this prodrug approach was to bypass the CYP2D6 metabolic pathway for activation, thereby providing more predictable and consistent systemic exposure to the active moiety.[6][7] Fesoterodine itself is inactive and is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases in the blood to 5-HMT.[3][6]
This guide will dissect the comparative pharmacology, pharmacokinetics, clinical efficacy, and safety of Tolterodine and Fesoterodine, providing a robust, evidence-based framework for understanding the tangible benefits of this prodrug design.
Metabolic Pathways: A Tale of Two Activation Strategies
The fundamental difference between Tolterodine and Fesoterodine lies in their metabolic activation to the shared active metabolite, 5-HMT.
Tolterodine Metabolism: Following oral administration, Tolterodine undergoes extensive first-pass metabolism in the liver, primarily via oxidation by CYP2D6 to form 5-HMT.[1][8] In individuals who are "poor metabolizers" due to reduced CYP2D6 activity, Tolterodine is metabolized through alternative pathways, including dealkylation by CYP3A4.[4] This results in higher plasma concentrations of the parent drug, Tolterodine, and lower concentrations of 5-HMT.[4] Since both Tolterodine and 5-HMT are pharmacologically active, the overall therapeutic effect is a composite of both molecules, which can vary depending on the patient's CYP2D6 genotype.[6]
Fesoterodine Metabolism: Fesoterodine is designed to circumvent this variability. It is rapidly and completely hydrolyzed by non-specific esterases in the plasma and tissues to 5-HMT.[3][6][9] This conversion is not dependent on the CYP enzyme system, leading to a more consistent and predictable exposure to the active metabolite 5-HMT across the patient population, irrespective of their CYP2D6 metabolizer status.[5][6]
Figure 1: Metabolic Activation Pathways of Tolterodine and Fesoterodine.
Pharmacokinetic Profile: The Impact of Prodrug Design
The differing metabolic pathways have a direct and significant impact on the pharmacokinetic profiles of Tolterodine and Fesoterodine, particularly concerning variability in drug exposure.
Parameter
Tolterodine ER 4 mg
Fesoterodine 8 mg
Key Insights
Active Moiety
Tolterodine & 5-HMT
5-HMT
Fesoterodine delivers a single active moiety, simplifying pharmacokinetic analysis.[6]
Metabolic Activation
CYP2D6 dependent
Non-specific esterases
Fesoterodine's activation is independent of CYP2D6 genotype, reducing inter-individual variability.[3][6]
Bioavailability of 5-HMT
Lower and more variable
~40% higher and less variable
Fesoterodine provides greater and more consistent exposure to the active metabolite.[5]
Inter-individual Variability (AUC & Cmax)
High (up to 87% in EMs)
Low (up to 48% in EMs)
Fesoterodine demonstrates significantly less pharmacokinetic variability.[5]
Effect of CYP2D6 Poor Metabolizer Status
Significantly higher Tolterodine exposure
Minimal impact on 5-HMT exposure
The prodrug design mitigates the effect of genetic polymorphisms in drug metabolism.[3][5]
ER: Extended Release; 5-HMT: 5-hydroxymethyl tolterodine; AUC: Area under the curve; Cmax: Maximum concentration; EM: Extensive Metabolizer.
Experimental Protocol: Bioavailability and Pharmacokinetic Analysis
Objective: To compare the pharmacokinetic profiles of Tolterodine ER and Fesoterodine in healthy volunteers, including both extensive and poor CYP2D6 metabolizers.
Methodology:
Subject Recruitment: A cohort of healthy male volunteers is recruited. Genotyping for CYP2D6 is performed to identify extensive metabolizers (EMs) and poor metabolizers (PMs).
Study Design: A single-center, open-label, randomized, crossover study design is employed.
Drug Administration: Subjects receive single oral doses of Tolterodine ER (e.g., 4 mg) and Fesoterodine (e.g., 8 mg) with a washout period between administrations.
Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration.
Bioanalysis: Plasma concentrations of Tolterodine, 5-HMT, and Fesoterodine are determined using a validated ultra-sensitive LC-MS/MS method. To ensure the stability of the ester prodrug Fesoterodine ex vivo, an enzyme inhibitor is added to the blood collection tubes immediately after drawing.[9]
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), are calculated for the parent drugs and the active metabolite.
Statistical Analysis: Coefficients of variation for AUC and Cmax are calculated to compare the inter-individual variability between the two drugs.
Figure 2: Workflow for Comparative Pharmacokinetic Analysis.
Clinical Efficacy: A Head-to-Head Comparison
The pharmacokinetic advantages of Fesoterodine are expected to translate into improved clinical efficacy. Several large-scale, randomized, placebo-controlled trials have directly compared the efficacy of Fesoterodine and Tolterodine ER in patients with OAB.
A pivotal head-to-head trial demonstrated that Fesoterodine 8 mg was superior to Tolterodine ER 4 mg in reducing urgency urinary incontinence (UUI) episodes, which was the primary endpoint.[10][11]
These findings suggest that the optimized and more consistent delivery of the active metabolite by Fesoterodine leads to a statistically significant and clinically meaningful improvement in key OAB symptoms compared to Tolterodine ER.[10][11]
Safety and Tolerability Profile
As both Fesoterodine and Tolterodine are antimuscarinic agents, they share a similar side-effect profile, which is primarily related to the blockade of muscarinic receptors in other parts of the body.
The higher incidence of dry mouth with Fesoterodine 8 mg is consistent with its greater efficacy and higher systemic exposure to the active metabolite.[5] However, the discontinuation rates due to adverse events were only slightly higher for Fesoterodine compared to Tolterodine, suggesting that the side effects were generally manageable.[10][11]
Conclusion: The Prodrug Strategy Vindicated
The head-to-head comparison of Tolterodine and its prodrug, Fesoterodine, provides a compelling case for the value of prodrug design in optimizing pharmacotherapy. By leveraging ubiquitous esterases for activation, Fesoterodine successfully bypasses the polymorphic CYP2D6 pathway, resulting in:
Reduced Pharmacokinetic Variability: More consistent and predictable exposure to the active metabolite, 5-HMT, across diverse patient populations.[5][6]
Enhanced Clinical Efficacy: Superiority in key OAB symptom reduction, particularly in urgency urinary incontinence, compared to Tolterodine ER.[10][11]
Flexible Dosing: The predictable pharmacokinetics of Fesoterodine allow for flexible dosing (4 mg and 8 mg) to tailor treatment to individual patient needs.[6]
References
The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly. [Link]
Comparison of fesoterodine and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial. PubMed. [Link]
Fesoterodine vs Tolterodine Comparison. Drugs.com. [Link]
Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. PMC. [Link]
Comparison of fesoterodine and tolterodine extended release for the treatment of overactive bladder. Ovid. [Link]
Tolterodine: Adverse Effects, Contraindications, and Dosage. Urology Textbook. [Link]
Update on tolterodine extended-release for treatment of overactive bladder. PMC. [Link]
The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. PubMed. [Link]
Tolterodine Tartrate Tablets. Region Uppsala. [Link]
Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics. PubMed. [Link]
Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. PubMed. [Link]
The Design and Development of Fesoterodine as a Prodrug of 5- Hydroxymethyl Tolterodine (5HMT), the Active Metabolite of Tolterodine. ResearchGate. [Link]
Extended-Release Tolterodine vs Immediate-Release Tolterodine. ResearchGate. [Link]
Comparison of the efficacy and safety of tolterodine 2 mg and 4 mg combined with an α-blocker in men with lower urinary tract symptoms (LUTS) and overactive bladder: a randomized controlled trial. PubMed. [Link]
Bioanalytical Method Development: Focus on Prodrugs. BioPharma Services. [Link]
Preparation and evaluation of once-daily sustained-release coated tablets of tolterodine-L-tartrate. PubMed. [Link]
Stability Showdown: Tolterodine Tartrate vs. Its Ester Prodrug, Fesoterodine
A Technical Guide for Researchers and Drug Development Professionals In the landscape of antimuscarinic agents for the treatment of overactive bladder, both tolterodine tartrate and its more recent successor, the ester p...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of antimuscarinic agents for the treatment of overactive bladder, both tolterodine tartrate and its more recent successor, the ester prodrug fesoterodine, play pivotal roles. While their therapeutic target is the same, their chemical structures and metabolic fates diverge significantly, leading to distinct stability profiles. This comprehensive guide provides an in-depth comparison of the stability of tolterodine tartrate and its ester counterpart, supported by experimental data, to inform formulation development, analytical method design, and clinical application.
Introduction: A Tale of Two Molecules
Tolterodine, chemically (R)-2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol, is a potent muscarinic receptor antagonist. It is formulated as a tartrate salt to improve its solubility and bioavailability. Fesoterodine, on the other hand, is the isobutyric acid ester prodrug of 5-hydroxymethyl tolterodine (5-HMT), the principal active metabolite of tolterodine. This structural modification was intentionally designed to alter the drug's metabolic pathway and improve pharmacokinetic consistency among patients.
The core difference lies in their activation pathways. Tolterodine relies on the cytochrome P450 2D6 (CYP2D6) enzyme for its conversion to 5-HMT, a pathway subject to genetic polymorphism, leading to variable patient exposure. Fesoterodine circumvents this by being rapidly hydrolyzed by ubiquitous, nonspecific esterases in the body to release 5-HMT, resulting in more predictable pharmacokinetics. This fundamental biological difference is mirrored by their distinct chemical stabilities.
Chemical Stability: A Comparative Analysis under Stress
The inherent chemical stability of a drug substance is a critical determinant of its shelf-life, formulation strategy, and potential for degradation-related impurities. Here, we compare the stability of tolterodine tartrate and fesoterodine under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Tolterodine Tartrate: Susceptibility to Hydrolysis and Oxidation
Forced degradation studies have revealed that tolterodine tartrate is susceptible to degradation under several stress conditions.
Acid and Base Hydrolysis: The drug undergoes significant degradation in both acidic and basic environments[1]. The ester-like linkage in the tartrate salt itself is not the primary point of hydrolytic cleavage; rather, the overall molecular structure is vulnerable.
Oxidative Degradation: While some studies indicate susceptibility to oxidation[2], others have found it to be relatively stable in the presence of hydrogen peroxide[1]. This discrepancy may be attributable to differences in experimental conditions.
Thermal and Photolytic Degradation: Tolterodine tartrate has been shown to degrade under thermal and photolytic stress[1].
The primary degradation products of tolterodine tartrate have been identified in several studies, often involving modifications to the phenol group or the diisopropylamino side chain.
Fesoterodine: The Ester's Tale of Two Stabilities
The stability profile of fesoterodine is more complex, characterized by a high susceptibility to enzymatic hydrolysis and a formulation-dependent chemical stability.
Enzymatic Hydrolysis: As a prodrug, fesoterodine is designed for rapid and extensive hydrolysis by nonspecific esterases in vivo to its active metabolite, 5-HMT[1][3]. This conversion is a critical aspect of its mechanism of action.
Chemical Stability: The chemical stability of fesoterodine is a subject of some debate in the literature.
One European Medicines Agency (EMA) report states that fesoterodine fumarate is "very stable when exposed to a variety of stressed conditions such as, thermal, humidity, acid or alkaline conditions, oxidizing conditions and light exposure"[4].
Conversely, other studies that developed stability-indicating HPLC methods found that "Considerable degradation of the drug substance was found to occur under acid, base and oxidative stress conditions"[5][6].
Furthermore, it has been noted that fesoterodine as a free base is an unstable oil, and its fumarate salt requires refrigeration to maintain long-term stability[7]. However, its stability can be significantly enhanced through formulation strategies such as creating a solid molecular dispersion[7].
This suggests that while the fesoterodine molecule itself may be prone to chemical degradation, particularly hydrolysis of the ester bond, its stability in a final drug product is highly dependent on the formulation and the specific salt form used. The primary degradation products of fesoterodine are its active metabolite, 5-HMT (SPM-7605), and a diol impurity (SPM-7675)[7].
Comparative Stability Data Summary
The following table summarizes the key stability characteristics of tolterodine tartrate and fesoterodine based on available literature.
This is the intended activation pathway for the prodrug.
Experimental Protocols for Stability Assessment
To ensure the development of a robust and stable drug product, rigorous stability testing is essential. Below are representative experimental protocols for conducting forced degradation studies on tolterodine tartrate and fesoterodine.
Stability-Indicating HPLC Method Development
A validated stability-indicating HPLC method is the cornerstone of any degradation study. The method must be able to separate the parent drug from all potential degradation products.
Diagram of a Typical HPLC Workflow:
Caption: Workflow for a typical stability-indicating HPLC analysis.
Forced Degradation Protocol for Tolterodine Tartrate
This protocol is based on methodologies described in the literature[1].
Preparation of Stock Solution: Accurately weigh and dissolve tolterodine tartrate in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 80°C for a specified time (e.g., 2 hours). Cool, neutralize with 1N NaOH, and dilute to the final concentration with mobile phase.
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with 0.1N HCl and dilute to the final concentration with mobile phase.
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours). Dilute to the final concentration with mobile phase.
Thermal Degradation: Store the solid drug substance at an elevated temperature (e.g., 105°C) for a specified period (e.g., 24 hours). Dissolve the stressed solid in the mobile phase to the final concentration.
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) and visible light for a specified duration. Dissolve the stressed solid in the mobile phase to the final concentration.
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
Forced Degradation Protocol for Fesoterodine Fumarate
This protocol is adapted from published stability-indicating methods for fesoterodine[5][6].
Preparation of Stock Solution: Accurately weigh and dissolve fesoterodine fumarate in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis: To an aliquot of the stock solution, add 0.1N HCl and heat at 80°C for 30 minutes. Cool, neutralize with 0.1N NaOH, and dilute to the final concentration.
Base Hydrolysis: To an aliquot of the stock solution, add 0.1N NaOH and keep at ambient temperature for 5 minutes. Neutralize with 0.1N HCl and dilute to the final concentration.
Oxidative Degradation: To an aliquot of the stock solution, add 10% H₂O₂ and heat at 80°C for 30 minutes. Cool and dilute to the final concentration.
Thermal Degradation: Store the solid drug substance at 80°C for 7 days. Dissolve in the diluent to the final concentration.
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the diluent to the final concentration.
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Metabolic Stability: A Key Differentiator
The most significant difference in the "stability" of tolterodine and fesoterodine in a biological context is their metabolic pathway.
Diagram of Metabolic Pathways:
Caption: Metabolic activation of Tolterodine and Fesoterodine.
As illustrated, tolterodine's conversion to the active 5-HMT is dependent on the genetically variable CYP2D6 enzyme. This can lead to significant inter-individual differences in drug exposure and, consequently, clinical response and side effects. In contrast, fesoterodine's activation via ubiquitous esterases is rapid and consistent across the patient population, leading to more predictable and dose-proportional exposure to 5-HMT[3].
Conclusion and Future Perspectives
The stability comparison between tolterodine tartrate and its ester prodrug, fesoterodine, reveals a fascinating interplay between chemical structure, formulation, and metabolic fate.
Tolterodine tartrate exhibits well-defined chemical instabilities, particularly to hydrolysis, oxidation, and photolysis. These degradation pathways must be carefully considered during formulation development and storage. Its metabolic stability is characterized by a reliance on the polymorphic CYP2D6 enzyme.
Fesoterodine , as an ester prodrug, is designed for metabolic instability, undergoing rapid and desirable hydrolysis by esterases to its active form. Its chemical stability is more nuanced and highly dependent on the formulation and salt form. While the ester linkage is inherently susceptible to hydrolysis, advanced formulation techniques can produce a chemically stable drug product.
For drug development professionals, the choice between a stable salt of an active drug and a prodrug approach involves a trade-off between chemical stability and pharmacokinetic predictability. The case of tolterodine and fesoterodine clearly illustrates that a prodrug strategy can successfully overcome metabolic liabilities, leading to a more consistent clinical profile. Future research in this area may focus on developing novel formulations of fesoterodine with enhanced intrinsic chemical stability, further improving its product profile.
References
Saxena, S., et al. (2007). Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Indian Journal of Pharmaceutical Sciences, 69(2), 282.
Kumar, N., et al. (2020). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase.
European Medicines Agency. (2007). Scientific Discussion for Toviaz.
Kotla, N. R., et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 5(5), 115-122.
Reddy, B. V. R., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 239-245.
Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(3), 843-849.
Chapple, C., et al. (2008). Role of fesoterodine in the treatment of overactive bladder. Therapeutics and Clinical Risk Management, 4(6), 1307–1314.
Pfizer Inc. (2008). TOVIAZ™ (fesoterodine fumarate)
Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine. Expert Opinion on Drug Metabolism & Toxicology, 5(3), 329-338.
Parveen, S. R., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharmacia Lettre, 6(1), 246-254.
Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(3), 843-849.
Ranbaxy Laboratories Limited. (2013). Stable pharmaceutical compositions of fesoterodine.
Sun Pharmaceutical Industries Limited. (2013). Stable pharmaceutical compositions comprising fesoterodine.
Sun Pharmaceutical Industries Limited. (2013). Stable composition of fesoterodine.
Pilli, N. R., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study.
Patil, S., et al. (2021). Formulation and evaluation of pH activated dosage form as minitablets in capsule for delivery of fesoterodine. Future Journal of Pharmaceutical Sciences, 7(1), 220.
A Comparative Guide to the Relative Potency of Tolterodine and Its Metabolites
This guide provides an in-depth comparison of the pharmacological potency of tolterodine, its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT), and related antimuscarinic compounds. Designed for researche...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the pharmacological potency of tolterodine, its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT), and related antimuscarinic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the structure-activity relationships and functional consequences of these agents in the context of muscarinic receptor antagonism, particularly concerning overactive bladder (OAB) therapy.
Introduction: The Clinical Significance of Tolterodine Metabolism
Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of OAB.[1][2][3] Its therapeutic efficacy is not solely dependent on the parent drug. Following oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] This process yields the 5-hydroxymethyl metabolite (5-HMT), also known as desfesoterodine, which is not merely a byproduct but a major, pharmacologically active contributor to the drug's overall clinical effect.[1][4]
Understanding the relative potency of tolterodine and 5-HMT is crucial for a comprehensive grasp of the drug's mechanism of action and for the development of next-generation antimuscarinic agents. This guide will dissect their binding affinities, functional activities, and the experimental frameworks used to determine these properties.
Mechanism of Action: Competitive Muscarinic Receptor Antagonism
Both tolterodine and 5-HMT exert their therapeutic effects by competitively blocking muscarinic acetylcholine receptors (mAChRs).[2][5] In the urinary bladder, parasympathetic nerve stimulation releases acetylcholine, which binds primarily to M2 and M3 muscarinic subtypes on the detrusor smooth muscle. While M2 receptors are more numerous, M3 receptors are considered the most important for mediating detrusor contraction.[6] By antagonizing these receptors, tolterodine and 5-HMT inhibit involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of urgency, frequency, and urge incontinence.[2][3]
An important characteristic of both compounds is their high specificity for muscarinic receptors, with negligible activity at other neurotransmitter receptors or cellular targets like calcium channels.[1][5][7] This specificity is a key factor in their favorable side-effect profile compared to less selective agents.
The metabolic conversion of tolterodine to 5-HMT is a critical aspect of its pharmacology. Fesoterodine, a related drug, is a prodrug designed to be rapidly and extensively hydrolyzed by non-specific esterases to 5-HMT, bypassing the CYP2D6 pathway dependency.[8][9]
Caption: Metabolic pathways leading to the active metabolite 5-HMT.
Comparative Potency Analysis
The potency of a muscarinic antagonist can be evaluated through two primary experimental paradigms: radioligand binding assays, which measure the affinity of a compound for the receptor, and functional assays, which assess the compound's ability to inhibit a physiological response.
Muscarinic Receptor Binding Affinity
Binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kb), with lower values indicating higher affinity. Studies consistently show that 5-HMT has a higher or equipotent binding affinity for muscarinic receptors compared to its parent compound, tolterodine.
In radioligand binding studies using homogenates from various tissues and cell lines expressing human muscarinic receptors, 5-HMT demonstrates potent, high-affinity binding across all five subtypes (M1-M5), confirming its non-selective profile.[4][7][9] This lack of subtype selectivity is shared with tolterodine.[5][10] The functional selectivity observed in vivo (a more pronounced effect on the bladder than on salivary glands) is therefore not attributable to receptor subtype specificity but to other factors, such as differential tissue distribution or effects.[5][10]
Note: Ki (inhibition constant) and Kb (dissociation constant of an antagonist) are measures of binding affinity. Lower values indicate stronger binding.
The data clearly indicate that 5-HMT binds to muscarinic receptors with exceptionally high affinity, with Ki values in the low nanomolar range across all subtypes.[9] One study noted that the in vitro binding affinity for muscarinic receptors was highest for 5-HMT, followed by tolterodine.
Functional Antagonistic Activity
Functional assays provide a measure of a drug's ability to inhibit a biological response mediated by the target receptor. For antimuscarinic agents targeting OAB, the most relevant assay involves measuring the inhibition of agonist-induced contractions of isolated urinary bladder smooth muscle (detrusor).
In a key study using carbachol-induced contractions of isolated guinea pig bladder strips, 5-HMT was found to be more potent than tolterodine.[7] This demonstrates that the higher binding affinity of 5-HMT translates directly into greater functional antagonism in a physiologically relevant tissue model.
Table 2: Comparative Functional Potency in Bladder Tissue
Compound
Assay
Potency Metric
Value (nM)
Source(s)
Tolterodine
Inhibition of Carbachol-induced Contraction (Guinea Pig Bladder)
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. ID50 (half maximal inhibitory dose) is the dose required to produce 50% of the maximum possible inhibition.
The results from in vitro functional assays are compelling: 5-HMT is approximately 2.5 times more potent than tolterodine in inhibiting bladder muscle contraction.[7] This enhanced potency, combined with the fact that 5-HMT circulates in the body at concentrations similar to or greater than tolterodine and is less extensively bound to plasma proteins, underscores its significant contribution to the overall therapeutic effect.[4][11]
Experimental Methodologies
The robust characterization of these compounds relies on well-established in vitro pharmacological techniques. The following protocols represent standard methodologies in the field for determining muscarinic receptor affinity and functional antagonism.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the muscarinic receptor.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
Tissue/Membrane Preparation: Homogenize tissue (e.g., human bladder detrusor) or cultured cells expressing mAChRs in a suitable buffer.[12] Centrifuge to pellet the membranes and resuspend in assay buffer. Determine protein concentration.
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a selective muscarinic radioligand (e.g., [N-methyl-³H]scopolamine, [³H]NMS), and increasing concentrations of the unlabeled test compound (e.g., tolterodine or 5-HMT).[8][12]
Non-Specific Binding: Include control wells containing a high concentration of a known antagonist (e.g., atropine) to determine non-specific binding.
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound ligand to pass through.
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[8]
Isolated Bladder Strip Functional Assay
This ex vivo assay measures the ability of an antagonist to inhibit agonist-induced muscle contraction, providing a direct measure of functional potency.
Step-by-Step Protocol:
Tissue Dissection: Humanely euthanize an animal (e.g., guinea pig, rat) according to approved protocols.[7][13][14] Carefully dissect the urinary bladder and place it in oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
Strip Preparation: Cut longitudinal strips of the detrusor muscle (typically 2-3 mm wide and 10 mm long) and mount them in organ baths.[14]
Equilibration: Connect the strips to isometric force transducers. Maintain the organ baths at 37°C and bubble with 95% O₂ / 5% CO₂. Allow the tissues to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with periodic washes.
Agonist Challenge: Elicit a contractile response by adding a muscarinic agonist, such as carbachol, to the bath.[7][13] Once a stable contraction is achieved, wash the tissue to return to baseline.
Antagonist Incubation: Add the test compound (tolterodine or 5-HMT) to the bath at a specific concentration and allow it to incubate with the tissue for a set period (e.g., 30 minutes).
Cumulative Concentration-Response Curve: Re-introduce the agonist in a cumulative, concentration-dependent manner in the presence of the antagonist. Record the contractile force at each agonist concentration.
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different antagonist concentrations. The rightward shift of the curve in the presence of the antagonist indicates competitive antagonism. Calculate the IC50 of the antagonist or use Schild analysis to determine the pA2 value, another measure of antagonist potency.
Conclusion and Implications
The experimental evidence provides a clear and consistent picture of the relative potencies of tolterodine and its primary metabolite, 5-HMT.
Superior Potency of 5-HMT: Both binding and functional assays confirm that 5-HMT is a highly potent muscarinic receptor antagonist, exhibiting an affinity and functional activity that is equipotent to, and in some cases greater than, the parent drug tolterodine.[4][7]
Significant Therapeutic Contribution: The high potency of 5-HMT, coupled with its pharmacokinetic profile, establishes it as a key contributor to the overall therapeutic efficacy of tolterodine administration.[1][2] This understanding has directly led to the development of fesoterodine, a prodrug that delivers 5-HMT directly.[8]
Non-selective Antagonism: Neither compound displays significant selectivity for any of the five muscarinic receptor subtypes.[5][7][9] Their clinical bladder selectivity is therefore not a receptor-level phenomenon but likely arises from other pharmacokinetic or pharmacodynamic factors.
For researchers in drug development, this comparative analysis underscores the importance of characterizing major metabolites. The case of tolterodine and 5-HMT serves as a prime example of how a metabolite can be as, or even more, important than the parent compound for the desired therapeutic outcome. Future research into novel antimuscarinics for OAB may benefit from focusing on structures that are either metabolized to highly potent moieties like 5-HMT or are designed as active-metabolite-based drugs from the outset.
References
Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. (2002). Pharmacology & Toxicology, 90(5), 260-267.
Detrol® LA tolterodine tartrate extended release capsules - accessdata.fda.gov. (n.d.). U.S.
Dr.Oracle. (2025, October 13). What is the mechanism of action of Tolterodine (generic name)?.
Patsnap Synapse. (2024, July 17).
Urology Textbook. (n.d.).
Deterodine SR 4mg prolonged-release capsules - Summary of Product Characteristics. (2013, July 25).
Tolterodine: an overview. (2001). PubMed.
Benchchem. (n.d.). Application Notes and Protocols for Muscarinic Receptor Binding Assay with Dicyclomine.
540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC. (n.d.).
Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology.
Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. (2013). PubMed.
Benchchem. (n.d.). Application Notes and Protocols for Measuring Muscarinic Receptor Density.
Chemsrc. (2025, August 23). Use of 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM).
The mechanism of action of tolterodine | Request PDF. (2025, August 9).
Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. (n.d.).
Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. (2024). PubMed.
In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025, August 6).
REPROCELL. (2025, May 23). Balancing Efficacy and Cognitive Health In Bladder Assays.
Cayman Chemical. (n.d.).
Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. (n.d.). PubMed.
Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity. (1999). PubMed.
Malhotra, B., et al. (n.d.). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. PMC.
Yamada, S., et al. (n.d.). ICS 2013 Abstract #540 An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle.
Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian popul
Impact of anticholinergic load on bladder function. (2015). PubMed.
Efficacy of fesoterodine compared with extended-release tolterodine in men and women with overactive bladder. (2013). PubMed.
Comparison of fesoterodine and tolterodine in patients with overactive bladder. (2008). PubMed.
Efficacy and tolerability of fesoterodine versus tolterodine in older and younger subjects with overactive bladder: a post hoc, pooled analysis from two placebo-controlled trials. (2012). PubMed.
Anticholinergics for Overactive Bladder Therapy: Central Nervous System Effects. (n.d.). PMC.
AUGS Statement on Anticholinergic Medications for Overactive Bladder and Dementia Risk. (2017, July 20).